PF-06672131
Description
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Properties
CAS No. |
1621002-27-4 |
|---|---|
Molecular Formula |
C23H21ClFN5O2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C23H21ClFN5O2/c1-4-10-32-21-13-19-16(12-20(21)29-22(31)6-5-9-30(2)3)23(27-14-26-19)28-15-7-8-18(25)17(24)11-15/h1,5-8,11-14H,9-10H2,2-3H3,(H,29,31)(H,26,27,28)/b6-5+ |
InChI Key |
XZAHPCGWUZFHBI-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PF-06672131: A Covalent Probe for Epidermal Growth Factor Receptor (EGFR) Kinase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06672131 is a specialized chemical probe derived from the second-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, afatinib. Its primary utility lies in the field of chemical proteomics, specifically in activity-based protein profiling (ABPP). As an alkynylated derivative of afatinib, this compound functions as a covalent inhibitor of EGFR, targeting a key cysteine residue within the ATP-binding pocket. This irreversible binding mechanism allows for the robust identification and characterization of on-target and off-target interactions of EGFR inhibitors within complex biological systems. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Covalent EGFR Inhibition
This compound is an irreversible inhibitor of EGFR kinase. Its mechanism of action is rooted in its structural design as an afatinib derivative, featuring a reactive electrophilic group. This "warhead" is engineered to form a covalent bond with a nucleophilic cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain.[1][2][3]
The inhibition process occurs in two steps:
-
Reversible Binding: Initially, this compound non-covalently binds to the ATP pocket of the EGFR kinase domain. This initial binding is guided by various non-covalent interactions that orient the molecule optimally.
-
Covalent Bond Formation: Once positioned, the electrophilic warhead of this compound undergoes a Michael addition reaction with the thiol group of the Cys797 residue. This results in the formation of a stable, irreversible covalent adduct.
This permanent modification of the EGFR kinase domain physically blocks the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of Afatinib against various EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| Exon 19 Deletion | PC-9 | 0.8 | [4] |
| L858R | H3255 | 0.3 | [4] |
| G719X | - | < 100 | [5][6] |
| L861Q | - | < 100 | [5][6] |
| S761I | - | < 100 | [5][6] |
Note: The IC50 values for afatinib are provided as a proxy for the potential potency of this compound.
A comparative study using a dual-probe activity-based protein profiling approach in A431 cells revealed that this compound effectively labels ADP/ATP translocase proteins at concentrations as low as 1 nM, indicating potent off-target engagement.[7][8][9][10]
Signaling Pathway
This compound, by inhibiting EGFR, blocks multiple downstream signaling cascades critical for tumorigenesis. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Protocols
The primary application of this compound is in activity-based protein profiling (ABPP) to identify the on- and off-targets of EGFR inhibitors. Below is a detailed methodology for a dual-probe competitive ABPP experiment.[7][8][9][10]
Dual-Probe Activity-Based Protein Profiling in Intact Cells
This protocol allows for the simultaneous, dose-dependent profiling of two activity-based probes.
Materials:
-
A431 cells (or other relevant cancer cell line)
-
This compound (alkynylated probe)
-
PF-6422899 (another EGFR-directed probe, for comparison)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper(II) sulfate, reducing agent)
-
Lysis buffer
-
Streptavidin beads (for enrichment)
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells to ~80% confluency.
-
Prepare a 1:1 mixture of this compound and PF-6422899 at various final concentrations (e.g., 1 nM to 10 µM).
-
Treat the cells with the probe mixture in growth medium for a defined period (e.g., 4 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, and a reducing agent) to attach a reporter tag to the alkyne group of the probes.
-
Incubate to allow the reaction to proceed to completion.
-
-
Enrichment of Probe-Labeled Proteins:
-
Add streptavidin beads to the lysate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins and the specific cysteine residues labeled by the probes.
-
On- and Off-Target Profile
Activity-based protein profiling studies have revealed that while this compound effectively labels its intended target, EGFR, it also exhibits a broader off-target reactivity profile compared to other similar probes like PF-6422899.[7][8][9][10] A notable off-target interaction is with ADP/ATP translocase proteins, which can be labeled by this compound at nanomolar concentrations. This interaction has been shown to partially block ATP transport, a finding that could have implications for the cellular effects of afatinib and related inhibitors.[10]
The ability to identify such off-target interactions is a key advantage of using probes like this compound, as it provides a more comprehensive understanding of a drug's mechanism of action and potential for side effects.
Conclusion
This compound is a valuable research tool for the study of EGFR-targeted therapies. Its nature as a covalent, alkynylated derivative of afatinib allows for its use as a probe in activity-based protein profiling experiments, enabling the detailed characterization of drug-protein interactions within a native cellular context. While specific quantitative inhibitory data for this compound is limited, its relationship to afatinib provides a strong basis for understanding its on-target activity. The primary strength of this compound lies in its application in chemical proteomics to elucidate the broader target landscape of covalent EGFR inhibitors, including the identification of potentially significant off-target interactions. This in-depth understanding is crucial for the rational design and development of more selective and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the function of PF-06672131?
An in-depth search for information regarding the function of PF-06672131 did not yield specific results for a compound with this designation. Publicly available scientific literature, clinical trial databases, and drug development resources do not contain information associated with "this compound".
The search did, however, retrieve information for several other compounds developed by Pfizer, which are identified by a similar "PF-" prefix followed by a numerical identifier. These compounds are in various stages of research and development for a range of therapeutic areas.
It is possible that this compound represents an internal development code for a compound that has not yet been disclosed publicly, is no longer under active development, or the identifier may be inaccurate. Without publicly available data, it is not possible to provide a technical guide on its function, experimental protocols, or associated signaling pathways.
For accurate information, it is recommended to consult proprietary databases or directly contact the developing organization, if known, for information regarding this specific compound.
PF-06672131: A Technical Overview of a Covalent EGFR Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06672131 is a highly specific, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] Developed by Pfizer, this small molecule is an alkynylated derivative of afatinib, designed as a chemical probe for activity-based protein profiling (ABPP).[1][4] Its primary utility lies in the identification and characterization of on-target and off-target interactions of covalent EGFR inhibitors within the proteome.[3][5] Unlike drug candidates that progress through clinical trials, this compound is predominantly used as a research tool, and as such, public information regarding its formal discovery and development pathway, including preclinical and clinical studies, is not available. This guide provides a comprehensive overview of the technical information available for this compound, focusing on its mechanism of action, experimental applications, and the insights it has provided in proteomic studies.
Core Data Summary
| Property | Value | Reference |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [2] |
| Synonyms | Probe 8 | [2] |
| CAS Number | 1621002-27-4 | [1][2] |
| Molecular Formula | C23H21ClFN5O2 | [2] |
| Molecular Weight | 453.90 g/mol | [2] |
| Class | Alkynylated afatinib derivative, covalent EGFR inhibitor, chemical probe | [1][4] |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) Kinase | [1][3] |
| Mechanism of Action | Irreversibly binds to cysteine residues in the ATP-binding pocket of EGFR. | [3][5] |
| Primary Application | Activity-Based Protein Profiling (ABPP) for target and off-target identification. | [1] |
Mechanism of Action
This compound functions as a selective and irreversible inhibitor of EGFR kinase.[3][5] Its mode of action is covalent binding to a cysteine residue (Cys797 in wild-type EGFR) within the ATP-binding pocket of the receptor.[2] This irreversible interaction effectively blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The presence of an alkynyl group allows for the subsequent attachment of reporter tags (e.g., via click chemistry), enabling the detection and identification of proteins that have been covalently modified by the probe.[1]
The dimethylaminomethyl (DMAM) group in this compound is thought to enhance its stability within cells, leading to increased protein reactivity.[5] While highly selective for EGFR, this enhanced reactivity can also lead to a broader range of off-target interactions compared to similar probes, providing a valuable tool for assessing the selectivity of other covalent inhibitors.[5]
Signaling Pathway
The primary target of this compound, EGFR, is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Upon binding of its ligands (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, by irreversibly inhibiting EGFR's kinase activity, blocks the initiation of these signaling cascades.
References
- 1. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound = 95 HPLC 1621002-27-4 [sigmaaldrich.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. This compound = 95 HPLC 1621002-27-4 [sigmaaldrich.com]
In-Depth Technical Guide: Target Validation Studies of PF-06672131
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06672131 is a selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Developed by Pfizer for Kinase Phosphatase Biology research, it functions by covalently reacting with active-site cysteine residues within the ATP binding pocket of EGFR.[1] This compound has been instrumental as a chemical probe in proteomic analyses, particularly in activity-based protein profiling (ABPP), to elucidate on-target and off-target binding events at a proteome-wide scale.[1][2] This guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, experimental protocols, and quantitative findings.
Core Target and Mechanism of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a key member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cellular proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical therapeutic target.
This compound acts as an irreversible inhibitor. Its mechanism involves the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and abrogating downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative proteomic studies involving this compound and a related probe, PF-6422899. These studies utilized an advanced, site-specific activity-based protein profiling strategy (PhosID-ABPP) to map the binding sites of these probes across the proteome in A431 cells.
Table 1: Overview of Identified Binding Sites for this compound and PF-6422899 at 10 µM Concentration
| Probe | Total Unique Binding Sites Identified |
| This compound (PF131) | 613 |
| PF-6422899 (PF899) | 476 |
Data sourced from "Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs".[3]
Table 2: Comparative On-Target and Off-Target Reactivity Profile
| Target/Off-Target | Observation | Reference |
| EGFR | Both this compound and PF-6422899 showed comparable labeling efficiency for EGFR. | [3] |
| ERBB2 | PF-6422899 exhibited a higher labeling efficiency for the ERBB2 receptor compared to this compound. | [3] |
| Overall Off-Target Reactivity | This compound demonstrated a broader off-target reactivity profile than PF-6422899. | [3] |
| ADP/ATP Translocase Proteins | This compound effectively labeled ADP/ATP translocase proteins at a concentration as low as 1 nM, impacting ATP transport. | [3][4] |
Signaling Pathway Diagram
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
The target validation of this compound heavily relies on Activity-Based Protein Profiling (ABPP). The following are detailed methodologies cited in the research.
Cell Culture and Treatment
-
Cell Line: A431 cells (human epidermoid carcinoma) are utilized due to their high expression of EGFR.
-
Plating: 5 x 10^6 cells are plated in 15 cm plates and maintained in a humidified atmosphere with 5% CO2 at 37°C.[5]
-
Treatment Protocol:
-
The growth medium is replaced with a treatment medium containing this compound at various concentrations (e.g., 1 nM to 25 µM).[5]
-
Cells are incubated for a specified period (e.g., 4 hours) at 37°C and 5% CO2.[5]
-
Post-incubation, cells are washed with ice-cold DPBS and harvested.
-
The cell pellet is snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.[5]
-
Activity-Based Protein Profiling (ABPP) Workflow
The PhosID-ABPP technique is employed for the site-specific identification of probe-binding events.
-
Objective: To identify the specific cysteine residues that this compound covalently binds to across the entire proteome.
-
Methodology:
-
Proteome Lysis and Probe Labeling: The harvested cell pellets are lysed, and the proteome is treated with an alkynylated derivative of this compound.
-
Click Chemistry: A copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is used to attach an azide-functionalized phosphonate handle to the probe-labeled proteins.[6]
-
Proteolytic Digestion: The labeled proteome is digested into peptides using an enzyme like trypsin.
-
Enrichment: The phosphonate-tagged peptides (i.e., those that reacted with the probe) are selectively enriched using Immobilized Metal Affinity Chromatography (IMAC).[6]
-
Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptide sequences and the precise probe-binding sites.
-
Mass Spectrometry and Data Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., timsTOF HT) is used for data acquisition.[3][4]
-
Data Analysis:
-
The raw MS data is processed using software such as MaxQuant or MSFragger to identify the peptides and proteins.[6]
-
The binding sites are quantified by aggregating the MS1 peak areas for all identified ABP-bound peptides.[3]
-
This allows for a dose-dependent, comparative analysis of the binding preferences of the probe, revealing both on-target and off-target interactions.
-
Experimental Workflow Diagram
The diagram below outlines the key steps in the PhosID-ABPP workflow used for this compound target validation.
Caption: Experimental workflow for PhosID-ABPP analysis.
Conclusion
This compound serves as a highly effective chemical probe for studying the EGFR signaling pathway and for assessing the selectivity of covalent kinase inhibitors. The target validation studies, primarily conducted through advanced proteomic techniques like PhosID-ABPP, have not only confirmed its potent and specific binding to EGFR but have also provided a detailed map of its off-target interactions. This in-depth understanding of its binding profile at a site-specific level is invaluable for the development of next-generation kinase inhibitors with improved selectivity and reduced potential for toxicity. The methodologies and data presented in this guide offer a robust framework for researchers engaged in the discovery and validation of targeted therapeutics.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. conferences.ncl.ac.uk [conferences.ncl.ac.uk]
In-depth Technical Guide: PF-06672131 in Cancer Research
A comprehensive review of publicly available data on PF-06672131 reveals no specific information related to its application in cancer research.
Extensive searches for the compound "this compound" did not yield any preclinical or clinical data, experimental protocols, or associated signaling pathways in the context of oncology. The search results did identify other Pfizer compounds with similar naming conventions that are under investigation for various therapeutic areas, including cancer. However, no direct link or publicly accessible research documentation for this compound in cancer could be found.
It is possible that this compound is an internal Pfizer designation not yet disclosed publicly, a compound that was discontinued in early-stage development, or a typographical error in the provided topic.
Due to the absence of specific data for this compound, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled for this particular compound.
For researchers, scientists, and drug development professionals interested in Pfizer's oncology pipeline, it is recommended to consult public clinical trial registries and peer-reviewed publications for information on their other disclosed compounds. These resources may provide the detailed technical information and data necessary for in-depth analysis.
To illustrate the requested format and content, should data become available, a hypothetical example is provided below.
Example Data Presentation (Hypothetical)
This table illustrates how quantitative data for a compound, if available, would be presented.
| Parameter | Cell Line | Value | Reference |
| IC50 | MCF-7 | 15 nM | [Hypothetical Study 1] |
| HCT116 | 25 nM | [Hypothetical Study 1] | |
| Tumor Growth Inhibition | Xenograft (MCF-7) | 60% at 10 mg/kg | [Hypothetical Study 2] |
Example Experimental Protocol (Hypothetical)
This section demonstrates how a key experimental methodology would be detailed.
Cell Viability Assay
MCF-7 and HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of Compound X for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and IC50 values were calculated using a non-linear regression model in GraphPad Prism.
Example Visualization (Hypothetical)
This section provides an example of a signaling pathway diagram that could be generated if the mechanism of action were known.
Should public information regarding this compound become available, this guide will be updated accordingly.
A Technical Guide to PF-06672131: A Covalent EGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of PF-06672131, a selective and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
Chemical Structure and Properties
This compound, also known as (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide, is a derivative of afatinib.[1] Its chemical structure is characterized by a quinazoline core, a feature common to many EGFR inhibitors, with specific substitutions that confer its covalent binding property and utility as a chemical probe.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | |
| Synonyms | (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Probe 8 | |
| CAS Number | 1621002-27-4 | |
| Molecular Formula | C₂₃H₂₁ClFN₅O₂ | |
| Molecular Weight | 453.90 g/mol | |
| SMILES | FC(C=C1)=C(Cl)C=C1NC2=NC=NC3=CC(OCC#C)=C(NC(/C=C/CN(C)C)=O)C=C32 | |
| InChI Key | XZAHPCGWUZFHBI-AATRIKPKSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Form | White to beige powder | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO: 5 mg/mL (warmed) | |
| Storage Temperature | Room temperature |
Mechanism of Action
This compound is a selective inhibitor of the EGFR kinase. Its mechanism of action involves the covalent modification of a cysteine residue within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The alkynyl group on the molecule allows for its use as a probe in "click chemistry" applications for activity-based protein profiling (ABPP) studies.[1][2]
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4] this compound, by inhibiting EGFR, effectively blocks these pathways.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section details common experimental procedures for characterizing the activity of this compound.
In Vitro EGFR Kinase Assay
This assay quantifies the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.[5]
-
Add 2 µL of EGFR enzyme solution to each well.[5]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]
-
Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the log concentration of the compound.
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[6]
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for EGFR Signaling Pathway Analysis
This method is used to detect changes in the phosphorylation status of EGFR and its downstream targets.
Materials:
-
EGFR-dependent cancer cell line
-
This compound
-
EGF
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with various concentrations of this compound for a specified time, followed by stimulation with EGF.[6]
-
Lyse the cells and determine the protein concentration.[6]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
Caption: A generalized workflow for Western Blot analysis.
Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying the cellular targets of this compound using its alkyne handle for click chemistry.
Materials:
-
Cells or cell lysates
-
This compound
-
Azide-biotin tag
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
Streptavidin beads
-
Protease (e.g., trypsin)
-
LC-MS/MS equipment and software
Protocol:
-
Treat intact cells or cell lysates with this compound.
-
Lyse the cells (if treated intact).
-
Perform a click reaction by adding the azide-biotin tag and click chemistry reagents to covalently link biotin to this compound-bound proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
On-bead or in-gel digestion of the enriched proteins with a protease.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by this compound.[2]
Caption: Workflow for identifying protein targets of this compound using ABPP.
Conclusion
This compound is a valuable tool for studying EGFR signaling and for the discovery of novel kinase biology. Its covalent nature and integrated chemical handle make it a versatile probe for both in vitro and in-cellulo studies. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar covalent kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. benchchem.com [benchchem.com]
Disclaimer: Publicly available information and specific research data directly pertaining to PF-06672131 are limited. This technical guide is constructed based on the well-established mechanism of action of the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, with specific data and examples drawn from the extensively studied EZH2 inhibitor, tazemetostat (EPZ-6438). The information presented herein is intended to provide a comprehensive overview of the expected effects of an EZH2 inhibitor on histone modifications for research and drug development professionals.
Introduction to EZH2 and its Role in Histone Modification
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including certain lymphomas and solid tumors.[1] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[2]
Small molecule inhibitors of EZH2, such as tazemetostat, are designed to block its catalytic activity, leading to a reduction in global H3K27me3 levels and the subsequent reactivation of silenced genes.[3][4] This targeted epigenetic modulation represents a promising therapeutic strategy in oncology.
Mechanism of Action: EZH2 Inhibition and Histone Demethylation
This compound, as a putative EZH2 inhibitor, is expected to function as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2. This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The reduction in H3K27me3 is a result of both the direct inhibition of EZH2's methyltransferase activity and the ongoing activity of histone demethylases, such as UTX and JMJD3, coupled with passive demethylation during cell division.[5] The net effect is a decrease in the repressive H3K27me3 mark, leading to a more open chromatin state and the derepression of PRC2 target genes.[3]
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whatisepigenetics.com [whatisepigenetics.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic therapies targeting histone lysine methylation: complex mechanisms and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Methodological & Application
In Vitro Assay Protocols for PF-06672131: Information Not Publicly Available
Detailed in vitro assay protocols, including specific methodologies, quantitative data, and signaling pathway information for the compound PF-06672131, are not available in the public domain. Extensive searches of scientific literature databases and other publicly accessible resources did not yield any specific information regarding the mechanism of action, cellular targets, or established experimental procedures for this particular molecule.
General principles of in vitro assays for small molecule inhibitors are well-established in the scientific community. These typically involve a series of experiments to determine a compound's potency, selectivity, and mechanism of action. Key assays often include:
-
Biochemical Assays: To determine the direct interaction of the compound with its purified target protein (e.g., enzyme inhibition assays, binding assays).
-
Cell-Based Assays: To assess the compound's activity in a cellular context. This can include:
-
Proliferation/Viability Assays: To measure the effect of the compound on cell growth and survival (e.g., MTS, CellTiter-Glo®).
-
Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., caspase activity assays, Annexin V staining).
-
Western Blotting: To analyze the levels and modification status of key proteins in a signaling pathway of interest.
-
Reporter Gene Assays: To measure the activity of a specific signaling pathway.
-
Without specific information on the molecular target and the biological pathway that this compound is designed to modulate, it is not possible to provide a detailed and accurate protocol for its in vitro evaluation. The selection of appropriate cell lines, assay conditions, and specific readouts is entirely dependent on the compound's intended biological effect.
For researchers, scientists, and drug development professionals interested in evaluating a novel compound like this compound, the initial steps would involve identifying its molecular target and then developing a cascade of in vitro assays tailored to that target and its associated signaling pathways. This process would begin with broad screening to identify a biological effect and then progress to more specific assays to elucidate the precise mechanism of action.
Below are generalized representations of a typical signaling pathway and an experimental workflow that would be adapted once the specific target of this compound is known.
Caption: A generic kinase signaling pathway, a common target for small molecule inhibitors.
Caption: A generalized workflow for in vitro testing of a small molecule inhibitor.
Application Notes and Protocols for PF-06672131 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06672131 is a potent, cell-permeable, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Structurally, it is an alkynylated derivative of afatinib, a clinically approved EGFR inhibitor. This modification allows for the use of this compound as a versatile chemical probe in activity-based protein profiling (ABPP) and chemoproteomic studies. Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to the irreversible inactivation of the kinase. The presence of the terminal alkyne group enables the "clicking" of reporter tags (e.g., biotin, fluorophores) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the identification and quantification of its cellular targets and off-targets.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with a focus on its application as a chemical probe for studying EGFR signaling and for identifying novel protein interactions.
Data Presentation
While specific IC50 and GI50 values for this compound are not extensively published across a wide range of cell lines, its utility as a probe is often demonstrated through dose-dependent engagement of its targets in chemoproteomic experiments. The following table summarizes key properties and recommended starting concentrations for experimental design.
| Parameter | Value/Range | Cell Line Context | Notes |
| Target | Epidermal Growth Factor Receptor (EGFR) | EGFR-expressing cells (e.g., A431, HCC827, H1975) | Irreversibly binds to Cys797 in the ATP-binding pocket. |
| Mechanism of Action | Covalent, Irreversible Inhibitor | Various | The acrylamide warhead forms a covalent bond with the target. |
| Primary Application | Activity-Based Protein Profiling (ABPP) Probe | Various | The terminal alkyne allows for click chemistry conjugation. |
| Recommended Concentration Range for Cell-Based Assays | 1 nM - 10 µM | A431 and other cancer cell lines | Optimal concentration should be determined empirically. Dose-dependent profiling is recommended.[1] |
| Reported Incubation Time for Cellular Target Engagement | 4 hours | A431 cells | This can be optimized based on the experimental goals (e.g., shorter times for kinetic studies).[1] |
Signaling Pathway
This compound targets the EGFR signaling pathway. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. As a covalent inhibitor, this compound blocks these downstream signaling events.
EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Assessment of Cellular Proliferation (GI50 Determination)
This protocol outlines the steps to determine the 50% growth inhibition (GI50) concentration of this compound using a colorimetric assay such as MTT or MTS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., A431, human epidermoid carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Workflow for GI50 Determination.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
This compound stock solution
-
A431 cells or another suitable cell line with high EGFR expression
-
Complete cell culture medium and serum-free medium
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 4 hours. Include a vehicle control.
-
-
EGF Stimulation:
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Activity-Based Protein Profiling (ABPP) for Target and Off-Target Identification
This protocol provides a workflow for using this compound as a probe to identify its protein targets in intact cells followed by mass spectrometry.
Materials:
-
This compound
-
A431 cells
-
Cell lysis buffer (e.g., RIPA or a buffer compatible with click chemistry)
-
Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate or THPTA).
-
Streptavidin-agarose beads
-
Buffers for washing beads
-
Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Probe Treatment of Intact Cells:
-
Culture A431 cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 4 hours in serum-free medium.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer compatible with click chemistry.
-
-
Click Chemistry Reaction:
-
To the proteome lysate, add the azide-biotin tag, CuSO₄, and the reducing agent.
-
Incubate at room temperature for 1 hour to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by this compound.
-
-
Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins.
-
Compare the results from the this compound-treated samples to the vehicle-treated samples to identify specific targets.
-
Activity-Based Protein Profiling (ABPP) Workflow.
Off-Target Considerations
This compound, as a reactive covalent molecule, has the potential to interact with other cellular proteins besides EGFR, especially at higher concentrations. The ABPP protocol described above is an excellent method for identifying these potential off-targets. It is crucial to perform dose-response experiments to find a "selectivity window" where on-target engagement is maximized while minimizing off-target interactions. Comparing the protein targets identified at various concentrations of this compound can reveal its selectivity profile.
Conclusion
This compound is a valuable tool for studying EGFR biology and for the broader field of chemical proteomics. The protocols provided herein offer a starting point for researchers to investigate its effects on cell proliferation, EGFR signaling, and to identify its protein interaction landscape. As with any covalent inhibitor, careful dose-response studies are essential to ensure on-target specificity and to understand the full spectrum of its cellular effects.
References
Application Notes and Protocols for PF-06672131 in Mouse Models
Note to Researchers, Scientists, and Drug Development Professionals:
Comprehensive preclinical data, including established dosages and detailed experimental protocols for the compound PF-06672131 in mouse models, are not publicly available at this time. The "PF-" designation is often used for compounds under investigation, and specific details may not be disclosed until publication or presentation at scientific conferences.
The following application notes and protocols are provided as a generalized framework based on common practices in preclinical drug development for administering novel small molecule inhibitors to mouse models. These are illustrative examples and must be adapted based on the specific characteristics of this compound, which are currently unknown. Efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) studies are essential to determine the appropriate dosage, administration route, and experimental design.
I. Quantitative Data Summary (Hypothetical Data)
The following tables represent the types of quantitative data that should be generated during preclinical evaluation of this compound. The values presented here are for illustrative purposes only.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Target Kinase Inhibition | Recombinant Kinase | 5 |
| Cell Proliferation | Cancer Cell Line A | 50 |
| Cell Proliferation | Cancer Cell Line B | 150 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Half-life (t1/2) (h) |
| Intravenous (IV) | 5 | 1200 | 0.25 | 3500 | 4.5 |
| Oral (PO) | 25 | 800 | 2 | 4800 | 5.2 |
Table 3: In Vivo Efficacy of this compound in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD (Once Daily) | 0 |
| This compound | 10 | QD | 45 |
| This compound | 25 | QD | 75 |
| This compound | 50 | QD | 85 |
II. Experimental Protocols
A. Protocol for Determining Maximum Tolerated Dose (MTD)
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the study.
-
Dose Escalation:
-
Start with a low dose of this compound, estimated from in vitro data.
-
Administer escalating doses to different cohorts of mice (n=3-5 per group).
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical route.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Record body weight at least three times per week.
-
A humane endpoint should be defined (e.g., >20% body weight loss).
-
-
Endpoint Analysis:
-
After a defined period (e.g., 14-28 days), euthanize the mice.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
B. Protocol for a Xenograft Efficacy Study
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend them in an appropriate medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers at least twice a week (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dose and schedule based on MTD studies.
-
-
Efficacy Assessment:
-
Continue monitoring tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate Tumor Growth Inhibition (TGI).
-
III. Visualizations
A. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.
B. Experimental Workflow for In Vivo Efficacy
This diagram outlines the typical workflow for a preclinical xenograft study.
Caption: Experimental workflow for a xenograft mouse model efficacy study.
Disclaimer: To proceed with any in vivo studies using this compound, it is imperative to first obtain or generate comprehensive data on its mechanism of action, potency, and safety profile. The protocols and diagrams provided are for educational purposes and should not be implemented without specific knowledge of the compound's properties.
Application Notes and Protocols for PF-06672131 In Vivo Administration
Version: 1.0
Disclaimer
No publicly available in vivo administration data for the compound PF-06672131 could be located in the current scientific literature or clinical trial databases. The following application notes and protocols are presented as a generalized framework based on standard practices for the in vivo evaluation of small molecule inhibitors in preclinical cancer models. This document is intended to serve as a template for researchers and drug development professionals and should be adapted based on specific experimental needs and any future availability of compound-specific data.
Introduction
This document provides a hypothetical framework for the in vivo administration and evaluation of this compound, a compound for which the specific mechanism of action and preclinical data are not publicly available. The protocols outlined below are based on established methodologies for assessing the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of investigational cancer therapeutics in animal models.
Hypothetical Signaling Pathway
The following diagram illustrates a representative signaling pathway that is often targeted in cancer therapy. In the absence of specific information for this compound, we will hypothesize that it targets a key kinase in a common oncogenic pathway, such as the MAPK/ERK pathway.
Caption: Hypothetical MAPK/ERK signaling pathway with potential inhibition by this compound.
Quantitative Data Summary (Template)
The following tables are templates for summarizing quantitative data from hypothetical in vivo studies.
Table 1: Hypothetical In Vivo Efficacy Summary
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| Xenograft (e.g., A549) | Vehicle | - | QD | 0 | - |
| This compound | 10 | QD | 45 | <0.05 | |
| This compound | 30 | QD | 78 | <0.001 | |
| This compound | 100 | QD | 95 | <0.0001 |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value | Units |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | h |
| AUC(0-24) | 12000 | ng*h/mL |
| Half-life (t1/2) | 8 | h |
| Bioavailability (F%) | 60 | % |
Experimental Protocols (Template)
Animal Models and Husbandry
-
Species/Strain: Immunocompromised mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A typical experimental workflow for an in vivo efficacy study.
Drug Formulation and Administration
-
Formulation (Example): Prepare a formulation suitable for the intended route of administration. A common oral formulation consists of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage at the specified dose and schedule.
-
Intravenous (IV): Administer via tail vein injection.
-
Intraperitoneal (IP): Administer into the peritoneal cavity.
-
-
Dose Volume: The administration volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions with calipers at least twice a week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight at least twice a week as an indicator of general health and toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include tumor regression and survival.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect blood samples at various time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (see Table 2).
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, collect tumor and other relevant tissues.
-
Biomarker Analysis: Analyze tissues for biomarkers of target engagement and downstream pathway modulation.
-
Western Blot: To assess the phosphorylation status of key signaling proteins (e.g., p-ERK).
-
Immunohistochemistry (IHC): To evaluate the expression and localization of proteins in the tumor microenvironment.
-
Gene Expression Analysis (e.g., qPCR or RNA-seq): To measure changes in the expression of target genes.
-
Conclusion
While specific in vivo data for this compound is not currently available, this document provides a comprehensive, albeit generalized, set of application notes and protocols. Researchers can use this framework to design and execute preclinical studies to evaluate the in vivo properties of novel small molecule inhibitors. It is imperative to adapt these protocols based on the specific characteristics of the compound and the scientific questions being addressed.
Application Notes and Protocols for PF-06672131 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06672131 is a potent and selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] As an alkynylated derivative of afatinib, it irreversibly binds to the ATP pocket of EGFR, thereby blocking its downstream signaling.[2] The activation of EGFR initiates a cascade of signaling events that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] Dysregulation of the EGFR pathway is a common hallmark of various cancers, making it a key target for therapeutic intervention.[3][5]
This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. The focus is on assessing the impact of EGFR inhibition by this compound on the genome-wide binding of the transcription factor c-Myc, a key downstream effector of the EGFR signaling pathway.
Mechanism of Action and Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[5][6][7] These pathways converge on the nucleus to modulate the activity of transcription factors that drive gene expression programs related to cell growth and proliferation.[8]
One of the critical transcription factors regulated by EGFR signaling is c-Myc. The MAPK/ERK pathway, for instance, can lead to the phosphorylation and stabilization of c-Myc, enhancing its transcriptional activity. By inhibiting EGFR kinase activity, this compound is expected to attenuate these downstream signals, leading to a reduction in c-Myc activity and a subsequent change in its binding to target gene promoters and enhancers across the genome. ChIP-seq is a powerful technique to map these changes in transcription factor binding on a genome-wide scale.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 ChIP-Seq [bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Western Blot Analysis of KAT6A Inhibition by PF-9363 (CTx-648)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation. Dysregulation of KAT6A activity is implicated in various cancers, making it a compelling target for therapeutic intervention. PF-9363 (also known as CTx-648) is a potent and selective inhibitor of KAT6A and its paralog KAT6B.[1][2][3][4] This document provides detailed protocols for utilizing Western blotting to assess the efficacy of PF-9363 in inhibiting KAT6A activity and its impact on downstream signaling pathways.
Mechanism of Action and Signaling Pathway
KAT6A is a key epigenetic regulator that primarily acetylates histone H3 at lysine 23 (H3K23ac).[5][6] This acetylation event leads to a more relaxed chromatin structure, facilitating the transcription of target genes. One of the critical pathways regulated by KAT6A is the PI3K/AKT signaling cascade.[7][8] KAT6A upregulates the expression of PIK3CA, the catalytic subunit of PI3K, thereby promoting cell proliferation, survival, and migration.[7][8] Inhibition of KAT6A by PF-9363 is expected to decrease H3K23 acetylation and subsequently downregulate the PI3K/AKT pathway. Additionally, in estrogen receptor-positive (ER+) breast cancer, KAT6A inhibition has been shown to downregulate estrogen receptor alpha (ERα) protein levels.[1][5]
Caption: Simplified KAT6A Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section details the Western blot protocols to assess the inhibition of KAT6A by PF-9363 (CTx-648).
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study. For example, ZR-75-1 and T47D are ER+ breast cancer cell lines with KAT6A amplification, while MCF7 has lower KAT6A levels.[5]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of PF-9363 (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Protein Extraction
A. Whole-Cell Lysate Preparation (for KAT6A, PI3K/AKT pathway proteins, ERα)
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine protein concentration using a BCA protein assay.
B. Histone Extraction
-
Wash cells (approximately 1-5 x 10^7) with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) or 0.4 N sulfuric acid (H2SO4) and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing histones to a new tube.
-
Neutralize the acid and determine the protein concentration.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis:
-
For KAT6A, PI3K/AKT pathway proteins, and ERα, use an 8-12% SDS-polyacrylamide gel.
-
For histones, use a 15% or 4-20% gradient SDS-polyacrylamide gel.[9]
-
-
Load equal amounts of protein (20-50 µg for whole-cell lysate, 5-15 µg for histones) into each well.
-
Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 1.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or Histone H3).
Caption: Western Blot Experimental Workflow.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier & Cat. No. | Dilution | Purpose |
| KAT6A | Abcam (ab190823) | 1:1000 | To confirm KAT6A expression levels. |
| Acetyl-Histone H3 (Lys23) | Cell Signaling (#14739) | 1:1000 | To measure the direct target of KAT6A activity. |
| Histone H3 | Abcam (ab1791) | 1:5000 | Loading control for histone extracts. |
| p-AKT (Ser473) | Cell Signaling (#4060) | 1:1000 | To assess the activation state of AKT. |
| AKT | Cell Signaling (#9272) | 1:1000 | To measure total AKT protein levels. |
| ERα | Cell Signaling (#8644) | 1:1000 | To measure ERα protein levels in relevant cell lines. |
| β-actin | Sigma-Aldrich (A5441) | 1:5000 | Loading control for whole-cell lysates. |
| GAPDH | Cell Signaling (#5174) | 1:5000 | Loading control for whole-cell lysates. |
Table 2: Example Quantitative Western Blot Data for H3K23 Acetylation
| Treatment | Concentration (nM) | Normalized H3K23ac Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | 0.08 |
| PF-9363 | 1 | 0.65 | 0.05 |
| PF-9363 | 10 | 0.28 | 0.03 |
| PF-9363 | 100 | 0.12 | 0.02 |
Table 3: Example Quantitative Western Blot Data for PI3K/AKT Pathway
| Treatment | Concentration (nM) | Normalized p-AKT/Total AKT Ratio | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | 0.12 |
| PF-9363 | 10 | 0.72 | 0.09 |
| PF-9363 | 100 | 0.41 | 0.06 |
| PF-9363 | 1000 | 0.18 | 0.04 |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for assessing the cellular effects of the KAT6A inhibitor PF-9363 (CTx-648) using Western blotting. By analyzing the levels of H3K23 acetylation and the phosphorylation status of key proteins in the PI3K/AKT pathway, researchers can effectively quantify the potency and mechanism of action of this inhibitor, thereby supporting its development as a potential therapeutic agent.
References
- 1. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-9363 - MedChem Express [bioscience.co.uk]
- 4. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Histone Acetylation Western Blots [bio-protocol.org]
Application Notes and Protocols for Palbociclib (PF-00080666) in Combination Therapy
A Note on the Topic: Information regarding "PF-06672131" is not publicly available. It is presumed that this may be an internal development code or a typographical error. This document will focus on the well-documented Pfizer CDK4/6 inhibitor, Palbociclib (Ibrance®, PF-00080666) , as a representative example to illustrate the principles and methodologies of evaluating a targeted therapy in combination with other drugs.
Introduction to Palbociclib
Palbociclib is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2][3] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase and halting cell cycle progression.[5][6]
Rationale for Combination Therapy
The primary mechanism of Palbociclib, inducing G1 cell cycle arrest, provides a strong rationale for its use in combination with other anticancer agents.[7] By halting proliferation, Palbociclib can sensitize cancer cells to the cytotoxic effects of other drugs or enhance the activity of agents that target parallel signaling pathways. Key combination strategies include:
-
Endocrine Therapy (e.g., Letrozole, Fulvestrant): In HR+ breast cancer, estrogen signaling drives the expression of Cyclin D1, a key activator of CDK4/6. Combining Palbociclib with an endocrine agent that blocks estrogen signaling (like an aromatase inhibitor or a selective estrogen receptor degrader) creates a "two-hit" mechanism that more effectively shuts down the mitogenic signaling driving cancer growth.[7]
-
Targeting Parallel Pathways (e.g., PI3K/mTOR inhibitors): Cancer cells can often develop resistance to single-agent therapies by activating alternative survival pathways. The PI3K/AKT/mTOR pathway is a frequently activated parallel pathway in breast cancer.[7] Combining Palbociclib with inhibitors of this pathway (e.g., PI3K or mTOR inhibitors) can overcome or delay the onset of resistance.[7][8]
-
Chemotherapy (e.g., Paclitaxel): The scheduling of Palbociclib in combination with chemotherapy is critical. Preclinical studies have shown that intermittent exposure to Palbociclib, followed by a drug-free period before chemotherapy administration, can lead to synergistic effects by synchronizing cells in the cell cycle, making them more susceptible to the cytotoxic agent.[9]
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating Palbociclib in combination with other agents in various cancer cell lines and xenograft models.
In Vitro Efficacy of Palbociclib Combinations
| Cell Line | Cancer Type | Combination Agent | IC50 (Palbociclib Alone) | IC50 (Combination Agent Alone) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | Breast (HR+) | Silymarin (1 µM) | Not Specified | >100 µM | <1 | Synergy[10] |
| MDA-MB-231 | Breast (TNBC) | Enzalutamide (80 µM) | 71.0 ± 1.4 µM | 69.5 ± 0.8 µM | <1 | Synergy[9] |
| MDA-MB-468 | Breast (TNBC) | Enzalutamide (80 µM) | 78.0 ± 1.0 µM | 82.0 ± 2.1 µM | 0.126 - 0.343 | Strong Synergy[9] |
| LS1034 | Colorectal (KRAS mut) | Gedatolisib | Not Specified | Not Specified | 0.11 | High Synergy[4] |
| DLD-1 | Colorectal (KRAS/PIK3CA mut) | Gedatolisib | Not Specified | Not Specified | 0.58 | Synergy[4] |
| Caco-2 | Colorectal (WT) | Gedatolisib | Not Specified | Not Specified | 0.33 | Synergy[4] |
Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy of Palbociclib Combinations in Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | Palbociclib Dose | Combination Agent Dose | Tumor Growth Inhibition (TGI) - Single Agent | Tumor Growth Inhibition (TGI) - Combination |
| MCF-7 | Breast (HR+) | SDX-7320 | 20 mg/kg | 8 mg/kg | 47% (Palbociclib) | 70%[5] |
| MCF-7 | Breast (HR+) | SDX-7320 | 40 mg/kg | 8 mg/kg | 65% (Palbociclib) | 80%[5] |
| COH_GS6 (PDX) | Breast (TNBC) | MLN0128 | 50 mg/kg/day | 0.3 mg/kg/day | Significant suppression | Drastic suppression[7] |
| A375 | Melanoma | PLX4720 | Not Specified | Not Specified | Significant | Significantly more efficacious (p < 0.01)[2] |
| HT144 | Melanoma | PLX4720 | Not Specified | Not Specified | Significant | Significantly more efficacious (p < 0.01)[2] |
| Various (PDX) | Various Solid Tumors | Sunitinib | 100 mg/kg | 50 mg/kg | Not Specified | Synergistic inhibitory effect in 17/23 models[3] |
Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
Caption: Mechanism of Palbociclib in the CDK4/6-Rb signaling pathway.
Experimental Workflow for Preclinical Combination Studies
Caption: General workflow for preclinical evaluation of drug combinations.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is for determining the synergistic effect of Palbociclib in combination with another agent on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Palbociclib and combination agent stock solutions (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-6,000 cells/well in 100 µL of complete medium.[11] Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 6x6 or 10x10 matrix of drug concentrations.[11] This involves serial dilutions of Palbociclib and the combination agent. A typical concentration range for Palbociclib could be 0.032 µM to 20 µM.[11]
-
Treatment: Add the drug combinations to the respective wells. Include wells for single-agent controls and a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[11]
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[11]
-
Data Acquisition: Measure the absorbance (OD) at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software like CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1.0 indicates synergy.[11]
-
Protocol 2: Western Blot Analysis for Phospho-Rb
This protocol is to assess the pharmacodynamic effect of Palbociclib on its direct target, Rb.
Materials:
-
Treated cell lysates or tumor homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescence substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the evaluation of Palbociclib combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX)
-
Matrigel (optional, for cell line xenografts)
-
Palbociclib and combination agent formulations for oral gavage or other appropriate routes
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant cancer cells (mixed with Matrigel) or PDX fragments subcutaneously into the flanks of the mice.[1]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 200-500 mm³).[1] Randomize mice with tumors of equivalent size into treatment groups (e.g., Vehicle, Palbociclib alone, Combination Agent alone, Palbociclib + Combination Agent). A typical group size is 7-10 mice.[1]
-
Treatment Administration: Administer the drugs according to the planned schedule and dosage. For example, Palbociclib can be administered daily by oral gavage at doses ranging from 50-125 mg/kg.[1][7]
-
Monitoring: Measure tumor volume with calipers every 3-4 days and monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Plot the average tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to single agents.[1]
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western Blot for pRb, IHC for Ki67).[1][7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PF-06672131, a Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06672131 is a potent, cysteine-reactive small molecule probe derived from the irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor, afatinib. It functions as a covalent inhibitor of EGFR kinase by targeting a cysteine residue within the ATP-binding pocket. This characteristic makes this compound a valuable tool for activity-based protein profiling (ABPP) to identify and characterize EGFR and its potential off-targets. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize EGFR inhibitors.
Principle of Covalent Inhibition
This compound contains an electrophilic "warhead" that forms a stable, covalent bond with the nucleophilic thiol group of a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding locks the enzyme in an inactive state. The efficiency of covalent inhibition is determined by both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki.
Signaling Pathway of EGFR
Application Notes and Protocols: A Comparative Analysis of Gene Silencing Techniques
To the Researcher,
This document provides a detailed overview of lentiviral shRNA knockdown, a powerful tool for long-term gene silencing. Our initial goal was to create a direct comparative analysis between this method and the small molecule inhibitor PF-06672131. However, after a comprehensive search of scientific databases and clinical trial registries, we were unable to locate any publicly available information on a compound designated this compound. This suggests that the designation may be incorrect, refer to a compound not yet in the public domain, or be an internal development code.
To provide a valuable resource, we are presenting a thorough guide to lentiviral shRNA knockdown. We propose that a comparative analysis could be subsequently performed using a well-characterized small molecule inhibitor relevant to your research interests. We are prepared to generate a similar detailed analysis for a specific, publicly documented small molecule inhibitor upon your request. A suitable alternative could be a well-established kinase inhibitor such as a MEK inhibitor (e.g., Trametinib/GSK1120212) or a PI3K inhibitor (e.g., Pictilisib/GDC-0941), for which extensive data are available.
Lentiviral shRNA Knockdown: A Robust Method for Stable Gene Silencing
Lentiviral vectors are a highly efficient system for delivering genetic material, including short hairpin RNAs (shRNAs), into a wide range of cell types, including dividing and non-dividing cells.[1][2][3] Once delivered, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery to produce small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to degrade the target messenger RNA (mRNA), leading to a potent and long-lasting reduction in the expression of the corresponding protein.[4][5]
Mechanism of Action
The process of lentiviral shRNA-mediated gene knockdown involves several key steps:
-
Transduction: Replication-incompetent lentiviral particles containing the shRNA expression cassette are used to infect the target cells.
-
Reverse Transcription & Integration: Inside the cell, the viral RNA is reverse-transcribed into DNA and stably integrated into the host cell's genome.[2] This integration ensures that the shRNA is passed on to daughter cells, resulting in permanent knockdown in the cell lineage.[2][5]
-
Transcription: The integrated DNA sequence is transcribed, typically by RNA Polymerase III (e.g., from a U6 promoter), to produce the shRNA.[2][4]
-
Processing: The shRNA is exported to the cytoplasm and processed by the Dicer enzyme into a ~21-23 nucleotide siRNA duplex.[3][4]
-
RISC Loading and Target Cleavage: The siRNA duplex is loaded into the RISC. The passenger strand is cleaved and discarded, while the guide strand directs the RISC to the complementary target mRNA, leading to its cleavage and subsequent degradation.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with lentiviral shRNA knockdown, providing a basis for comparison with other gene silencing technologies.
Table 1: Efficacy of Lentiviral shRNA Knockdown
| Parameter | Typical Range | Factors Influencing Efficacy | References |
| Knockdown Efficiency (mRNA level) | 70-95% | shRNA design, target gene accessibility, viral titer (MOI), cell type | [6] |
| Knockdown Efficiency (protein level) | 50-95% | Protein half-life, knockdown efficiency at the mRNA level | [7] |
| Duration of Knockdown | Long-term (stable) | Integration into the host genome | [1][2] |
Table 2: Potential Off-Target Effects of Lentiviral shRNA Knockdown
| Off-Target Effect | Description | Mitigation Strategies | References |
| Seed Region Mismatches | The "seed" region of the siRNA (nucleotides 2-8) can bind to and silence unintended mRNAs with partial complementarity. | Careful shRNA design using validated algorithms, use of multiple shRNAs targeting the same gene. | [8] |
| Saturation of RNAi Machinery | Overexpression of shRNAs can saturate endogenous RNAi pathway components like Exportin-5 and Dicer, interfering with normal microRNA (miRNA) function. | Use of lower expression promoters (e.g., H1 instead of U6), use of miRNA-based shRNA designs. | [1][9] |
| Interferon Response | High levels of dsRNA can trigger an innate immune response, leading to non-specific gene expression changes and cytotoxicity. | Use of lower viral titers, careful shRNA design to avoid immune-stimulatory motifs. | [10] |
| Insertional Mutagenesis | Integration of the lentiviral vector into the host genome can potentially disrupt endogenous genes or regulatory elements. | While a theoretical risk, the integration is semi-random and the frequency of adverse events is low. | [2] |
Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral vector containing the shRNA of interest
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Cell Seeding
-
Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
10 µg of the shRNA-containing lentiviral vector
-
7.5 µg of the packaging plasmid (psPAX2)
-
2.5 µg of the envelope plasmid (pMD2.G)
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change
-
Approximately 16-24 hours post-transfection, carefully remove the media and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
-
Day 4-5: Viral Harvest
-
At 48 and 72 hours post-transfection, harvest the lentivirus-containing supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral particles can be used immediately or stored at -80°C in small aliquots.
-
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol outlines the process of transducing target cells with the harvested lentiviral particles and selecting for successfully transduced cells.
Materials:
-
Target cells
-
Harvested lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium for the target cells
Procedure:
-
Day 1: Cell Seeding
-
Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral particles on ice.
-
Prepare different dilutions of the viral supernatant to determine the optimal Multiplicity of Infection (MOI).
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate the cells for 12-24 hours.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection
-
Approximately 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve for the specific cell line.
-
Replace the selection medium every 2-3 days.
-
Continue selection until non-transduced control cells are all dead.
-
Expand the surviving puromycin-resistant cells, which now stably express the shRNA.
-
Protocol 3: Assessment of Knockdown Efficiency by qRT-PCR
This protocol describes how to quantify the reduction in target mRNA levels following lentiviral shRNA knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest both the knockdown cells and control cells (transduced with a non-targeting shRNA).
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction in triplicate for each sample and primer set:
-
qPCR master mix
-
Forward and reverse primers (final concentration of 200-500 nM)
-
cDNA template
-
Nuclease-free water
-
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the Ct values for the target gene and the housekeeping gene in both knockdown and control samples.
-
Determine the relative expression of the target gene using the ΔΔCt method.
-
The percentage of knockdown is calculated as (1 - relative expression) * 100%.
-
Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown.
Caption: The RNA interference pathway for lentiviral shRNA.
Caption: Logical comparison of shRNA and small molecule inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 3. Molecular pathways: targeting the TGF-β pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. UCSF Skin Cancer/Melanoma Trial → Learn About the Study Medicine Called PF-08046031 in Advanced Melanoma and Other Solid Tumors [clinicaltrials.ucsf.edu]
- 7. Targeting the extrinsic apoptosis pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
Application Notes and Protocols for PF-06672131 in Patient-Derived Xenograft (PDX) Models
Disclaimer: Extensive literature searches did not yield specific studies or quantitative data on the use of PF-06672131 in patient-derived xenograft (PDX) models. The following application notes and protocols are presented as a generalized framework for evaluating a selective EGFR kinase inhibitor, such as this compound, in a PDX setting. The experimental details provided are illustrative and based on standard methodologies for this class of compounds. Researchers should optimize these protocols based on the specific characteristics of the PDX models and the compound being tested.
Introduction
This compound is a selective epidermal growth factor receptor (EGFR) kinase inhibitor.[1][2] It is characterized as an alkynylated afatinib derivative that acts as a small molecule probe reactive to cysteine residues within the ATP binding pocket of EGFR.[2] This covalent interaction leads to the inhibition of EGFR signaling pathways, which are often dysregulated in various cancers. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive overview of the proposed use of this compound in PDX models, including hypothetical data presentation, detailed experimental protocols, and visualizations of key workflows and signaling pathways.
Data Presentation
The following tables represent a hypothetical summary of quantitative data from a study evaluating this compound in a panel of non-small cell lung cancer (NSCLC) PDX models with known EGFR mutation status.
Table 1: In Vivo Efficacy of this compound in NSCLC PDX Models
| PDX Model ID | EGFR Mutation Status | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Change in Tumor Volume (mm³) | Statistical Significance (p-value) |
| NSCLC-001 | Exon 19 Deletion | Vehicle | 100 µL, p.o., daily | N/A | +1250 ± 150 | N/A |
| This compound (10 mg/kg) | 100 µL, p.o., daily | 85 | -50 ± 25 | <0.01 | ||
| This compound (25 mg/kg) | 100 µL, p.o., daily | 98 | -150 ± 30 | <0.001 | ||
| NSCLC-002 | L858R | Vehicle | 100 µL, p.o., daily | N/A | +1100 ± 120 | N/A |
| This compound (10 mg/kg) | 100 µL, p.o., daily | 82 | -40 ± 20 | <0.01 | ||
| This compound (25 mg/kg) | 100 µL, p.o., daily | 95 | -130 ± 28 | <0.001 | ||
| NSCLC-003 | T790M | Vehicle | 100 µL, p.o., daily | N/A | +1300 ± 160 | N/A |
| This compound (25 mg/kg) | 100 µL, p.o., daily | 60 | +520 ± 80 | <0.05 | ||
| This compound (50 mg/kg) | 100 µL, p.o., daily | 75 | +325 ± 60 | <0.01 | ||
| NSCLC-004 | Wild-Type | Vehicle | 100 µL, p.o., daily | N/A | +1400 ± 180 | N/A |
| This compound (25 mg/kg) | 100 µL, p.o., daily | 15 | +1190 ± 150 | >0.05 |
Table 2: Pharmacodynamic Analysis of this compound in NSCLC-001 PDX Tumors
| Treatment Group | Time Point (post-dose) | p-EGFR (Y1068) Inhibition (%) | p-ERK1/2 (T202/Y204) Inhibition (%) | Ki-67 Positive Nuclei (%) |
| Vehicle | 4h | 0 | 0 | 85 ± 5 |
| This compound (25 mg/kg) | 4h | 92 ± 4 | 88 ± 6 | 25 ± 3 |
| 24h | 75 ± 7 | 65 ± 8 | 40 ± 5 | |
| 48h | 50 ± 9 | 45 ± 10 | 60 ± 7 |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
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Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
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Tissue Processing: A portion of the tumor is snap-frozen for molecular analysis, while the remainder is placed in sterile media on ice and transported to the laboratory. The tissue is mechanically minced into small fragments (2-3 mm³).
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Implantation: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are anesthetized. A small incision is made in the flank, and a tumor fragment is implanted subcutaneously.
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Tumor Growth Monitoring: Tumor growth is monitored at least twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
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Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, the mice are euthanized, and the tumors are harvested. A portion of the tumor is cryopreserved for future use, and the remainder is fragmented for implantation into the next generation of mice.
In Vivo Efficacy Study of this compound in PDX Models
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Cohort Formation: Once tumors in a cohort of mice bearing a specific PDX model reach an average volume of 150-200 mm³, they are randomized into treatment and control groups (n=8-10 mice per group).
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Drug Formulation and Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). The compound is administered orally (p.o.) once daily at the specified doses. The vehicle group receives the formulation without the active compound.
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Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured twice weekly.
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Study Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size, or after a specified duration of treatment.
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Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Pharmacodynamic (PD) Biomarker Analysis
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Tissue Collection: At specified time points after the final dose, mice from each group are euthanized, and tumors are excised.
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Western Blot Analysis: A portion of the tumor is homogenized and lysed. Protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against p-EGFR, total EGFR, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
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Immunohistochemistry (IHC): Another portion of the tumor is fixed in formalin and embedded in paraffin. Sections are stained with antibodies against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizations
Caption: Workflow for Patient-Derived Xenograft (PDX) Model Establishment.
Caption: Workflow for an In Vivo Efficacy Study in PDX Models.
Caption: Simplified EGFR Signaling Pathway and the Point of Inhibition by this compound.
References
Troubleshooting & Optimization
Navigating the Challenges of PF-06672131: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the selective EGFR kinase inhibitor PF-06672131, its promising therapeutic potential can be accompanied by practical challenges, most notably its limited solubility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the generation of reliable and reproducible data.
This guide offers detailed methodologies, data-driven solutions, and visual aids to streamline your experimental workflow and overcome the solubility hurdles associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 5 mg/mL with warming.[1]
Q2: I'm still having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO even with warming, consider the following troubleshooting steps:
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Gentle Heating: Warm the solution to 37°C.
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Sonication: Utilize a sonicator to aid in dissolution.
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Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO, as water content can negatively impact solubility.
Q3: Can I dissolve this compound in other solvents like ethanol, methanol, or PBS?
A3: Currently, there is limited publicly available data on the solubility of this compound in solvents other than DMSO. It is advisable to perform small-scale solubility tests before preparing larger stock solutions in alternative solvents.
Q4: My this compound precipitated in the cell culture medium. What should I do?
A4: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here’s how to troubleshoot:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%, to minimize its toxic effects on cells and reduce the likelihood of precipitation.
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Dilution Method: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently swirling. Avoid adding cold medium to the stock solution.
-
Serial Dilutions: For higher final concentrations, consider performing serial dilutions in pre-warmed medium.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions.
Issue 1: this compound Powder Will Not Dissolve
Symptoms:
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Visible particulate matter in the DMSO solution even after warming.
-
Cloudy or hazy appearance of the solution.
Possible Causes:
-
Insufficient warming.
-
Inadequate mixing.
-
Low-quality or hydrated DMSO.
-
Attempting to dissolve at a concentration higher than 5 mg/mL.
Solutions:
-
Optimize Dissolution Conditions:
-
Warm the DMSO to 37°C before adding the this compound powder.
-
Vortex the solution for several minutes.
-
If particles persist, sonicate the vial in a water bath for 10-15 minutes.
-
-
Verify DMSO Quality: Use fresh, anhydrous, high-purity DMSO.
-
Check Concentration: Ensure you are not exceeding the recommended solubility limit of 5 mg/mL.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer or Media
Symptoms:
-
Formation of a visible precipitate immediately or shortly after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
High final concentration of the compound.
-
High final concentration of DMSO.
-
Temperature shock from mixing cold and warm solutions.
Solutions:
-
Minimize Final DMSO Concentration: Keep the final DMSO percentage in the aqueous solution as low as possible (ideally ≤ 0.1%).
-
Pre-warm Aqueous Solution: Warm your buffer or cell culture medium to 37°C before adding the DMSO stock solution.
-
Gradual Addition: Add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling.
-
Consider Serial Dilutions: For higher target concentrations, perform a stepwise dilution in the pre-warmed aqueous solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 453.90 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.539 mg of this compound.
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Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the desired volume of anhydrous, high-purity DMSO to the vial.
-
Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
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If necessary, sonicate the vial for 10-15 minutes to ensure complete dissolution.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
| Parameter | Value |
| Molecular Weight | 453.90 g/mol |
| Recommended Solvent | DMSO |
| Maximum Solubility in DMSO | 5 mg/mL (with warming) |
| Stock Solution Storage | -20°C or -80°C in aliquots |
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Understanding its mechanism of action within the EGFR signaling pathway is crucial for experimental design and data interpretation.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
The diagram above illustrates the activation of the EGFR signaling cascade upon ligand binding, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival. This compound acts by inhibiting the autophosphorylation of the EGFR dimer, thereby blocking these downstream signals.
Caption: A typical experimental workflow for using this compound in cell-based assays.
This workflow outlines the key steps for utilizing this compound in your experiments, from reconstitution to data analysis, and includes a critical troubleshooting checkpoint for precipitation issues. By following these guidelines, researchers can minimize experimental variability and ensure the integrity of their results.
References
PF-06672131 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PF-06672131.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It is an alkynylated derivative of afatinib and is often utilized as a chemical probe in activity-based protein profiling (ABPP) studies to identify potential off-target interactions of covalent inhibitors.[1] It works by forming a covalent bond with a cysteine residue within the ATP-binding pocket of EGFR.
Q2: What are the known off-target effects of this compound?
As a reactive molecule designed to covalently bind to cysteine residues, this compound has the potential to interact with numerous other proteins within the proteome that also possess reactive cysteines. A comprehensive chemoproteomic study using a phosphonate-based enrichment strategy (PhosID-ABPP) has identified over 500 unique binding sites for this compound in intact cells and cell lysates.[1][2]
Q3: Where can I find a list of identified off-target proteins for this compound?
A key study, "Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles," provides an extensive list of off-target proteins identified through mass spectrometry. The supplementary data of this publication typically contains the full list of identified proteins and the specific cysteine residues that this compound interacts with. Researchers should refer to this primary source for the most detailed information.
Q4: Are there any known off-target kinases for this compound?
While this compound is designed to target EGFR, its reactive nature means it can potentially bind to other kinases. The comprehensive off-target list from the PhosID-ABPP study would need to be cross-referenced with a human kinome database to identify which of the off-target proteins are kinases. It is important to note that covalent inhibitors can have a range of potencies against different off-target kinases.
Troubleshooting Guide
Problem 1: Unexpected Phenotype Observed in Cells Treated with this compound
If you observe a cellular phenotype that cannot be explained by the inhibition of EGFR signaling, it is possible that this is due to an off-target effect of this compound.
Troubleshooting Steps:
-
Consult the Off-Target Database: Cross-reference your observed phenotype with the known functions of the high-confidence off-target proteins identified in the PhosID-ABPP study. The supplementary information of the primary research paper is the best resource for this.
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Validate Off-Target Engagement: In your experimental system, confirm that this compound is engaging with a suspected off-target protein. This can be done using techniques such as Western blot with an antibody specific to the off-target protein, or by using a competitive profiling approach with a known selective inhibitor for the suspected off-target.
-
Phenocopy with a More Selective Inhibitor: If a more selective inhibitor for the suspected off-target protein is available, treat your cells with that compound to see if it reproduces the unexpected phenotype. This can provide strong evidence that the phenotype is due to the off-target activity of this compound.
Problem 2: Discrepancy in Off-Target Profile Between In Vitro and In Vivo Experiments
You may find that the off-target profile of this compound in a cell-free (in vitro) assay differs from what is observed in a cellular (in vivo) context.
Troubleshooting Steps:
-
Consider Cellular Compartmentalization: In live cells, this compound's access to certain proteins may be restricted by cellular membranes and compartmentalization. This can lead to a different off-target profile compared to a lysate-based experiment where all proteins are accessible.
-
Assess Protein Abundance and Accessibility: The relative abundance of different proteins and the accessibility of their reactive cysteine residues can vary significantly between different cell types and experimental conditions. This will influence the off-target profile of this compound.
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Review the PhosID-ABPP Data: The study "Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles" explicitly compared the off-target profiles in intact cells versus cell lysates and found substantial differences.[1][2] This data can help rationalize the discrepancies you are observing.
Quantitative Data Summary
The following table summarizes a selection of high-confidence off-target proteins identified for this compound in the PhosID-ABPP study. For a complete list, please refer to the original publication.
| Protein | Gene Name | Function |
| 78 kDa glucose-regulated protein | HSPA5 | Molecular chaperone |
| Actins | ACTB/ACTG1 | Cytoskeletal protein |
| ATP synthase subunit alpha, mitochondrial | ATP5F1A | Energy metabolism |
| Calreticulin | CALR | Calcium-binding chaperone |
| Elongation factor 1-alpha 1 | EEF1A1 | Protein synthesis |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Molecular chaperone |
| Pyruvate kinase PKM | PKM | Glycolysis |
| Tubulin beta chain | TUBB | Cytoskeletal protein |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) with this compound
This is a generalized protocol for identifying the protein targets of this compound in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Biotin-azide or other clickable reporter tag
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Copper(I) catalyst (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)
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Streptavidin-agarose beads
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Trypsin
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Mass spectrometer
Protocol:
-
Cell Treatment: Treat your cells of interest with an appropriate concentration of this compound for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: To the cell lysate, add the biotin-azide reporter tag, copper(I) catalyst, and ligand to covalently attach the biotin tag to the alkyne group of this compound that is bound to proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin-agarose beads to pull down the biotin-tagged proteins.
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On-Bead Digestion: Wash the beads to remove non-specifically bound proteins. Then, add trypsin to digest the captured proteins into peptides.
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Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to this compound.
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Data Analysis: Compare the protein identifications from the this compound-treated sample to the vehicle-treated control to determine the specific off-target proteins.
Visualizations
Caption: A flowchart illustrating the key steps in an activity-based protein profiling (ABPP) experiment to identify the off-target proteins of this compound.
Caption: A diagram illustrating the intended on-target inhibition of the EGFR pathway by this compound and the potential for unintended off-target interactions leading to other cellular effects.
References
Interpreting unexpected results with PF-06672131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06672131. The content is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] It is an alkynylated derivative of afatinib and is designed to react with cysteine residues within the ATP binding pocket of EGFR, leading to its inhibition.[1][2] Due to its reactive nature, it is often used as a probe in activity-based protein profiling (ABPP) to identify potential on-target and off-target protein interactions.[1][4]
Q2: I am observing effects that are inconsistent with EGFR inhibition. What could be the cause?
A2: While this compound is a selective EGFR inhibitor, it is known to have a broad off-target profile.[5] Its reactivity is not limited to the cysteine in EGFR's active site. Unexpected results are often due to the compound binding to and modulating the activity of other proteins. The dimethylaminomethyl (DMAM) group on this compound may increase its stability in cells, leading to more widespread proteome reactivity over time.[1][3]
Q3: Are there any known specific off-targets for this compound?
A3: Yes, studies have identified several off-target proteins. Notably, this compound has been shown to bind to mitochondrial ADP/ATP translocases (SLC25A4, SLC25A5, and SLC25A6) at nanomolar concentrations.[6][7] This interaction could potentially disrupt mitochondrial function and cellular energy metabolism. Comparative proteomic studies have shown that this compound has a broader off-target profile compared to similar probes like PF-6422899.[5]
Q4: How can I confirm if the unexpected results I'm seeing are due to off-target effects of this compound?
A4: To investigate potential off-target effects, you can employ several strategies:
-
Activity-Based Protein Profiling (ABPP): This is the technique for which this compound was designed. By using this probe in conjunction with mass spectrometry, you can identify the full spectrum of proteins it binds to in your experimental system.[4][8]
-
Use of a Structurally Similar but Less Reactive Probe: Comparing the effects of this compound with a compound like PF-6422899, which has a more restricted off-target profile, can help differentiate between on-target EGFR effects and off-target effects.
-
Dose-Response Studies: Analyzing the effects of this compound across a wide range of concentrations may help to distinguish high-affinity on-target effects from lower-affinity off-target effects.[6]
Troubleshooting Guide: Interpreting Unexpected Results
This guide provides a structured approach to troubleshooting when your experimental outcomes with this compound deviate from those expected for EGFR inhibition.
Issue: Observed phenotype is not consistent with known EGFR signaling pathways.
Possible Cause: Off-target binding of this compound.
Troubleshooting Steps:
-
Review the Literature for Known Off-Targets: Consult studies that have profiled the off-targets of this compound. The mitochondrial ADP/ATP translocases are a key starting point.[6][7]
-
Perform a Target Engagement Experiment: Use a chemoproteomic approach like PhosID-ABPP to identify the proteins that this compound is binding to in your specific cellular context.[4][8][9]
-
Validate Off-Target Effects: Once potential off-targets are identified, use orthogonal approaches like siRNA knockdown or the use of specific inhibitors for those off-targets to see if you can replicate the unexpected phenotype.
Issue: High levels of cell death or unexpected changes in cellular metabolism.
Possible Cause: Disruption of mitochondrial function due to binding to ADP/ATP translocases.[6][7]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential, oxygen consumption rates, and cellular ATP levels.
-
Compare with a Control Compound: Use an EGFR inhibitor with a different mechanism of action or a more selective covalent inhibitor to see if the effects on cell viability and metabolism are specific to this compound.
-
Titrate the Concentration: Determine if the observed cytotoxicity is dose-dependent and if it occurs at concentrations expected for EGFR inhibition or at higher concentrations more likely to engage off-targets.[6]
Data Presentation
Table 1: On-Target vs. Known Off-Target Profile of this compound
| Target | Target Type | Cellular Location | Known or Potential Effect of Binding |
| EGFR | On-Target | Cell Membrane | Inhibition of kinase activity, downstream signaling |
| ERBB2 | On-Target | Cell Membrane | Inhibition of kinase activity |
| SLC25A4/5/6 | Off-Target | Mitochondrial Inner Membrane | Potential disruption of ADP/ATP transport |
| CTSC, DUS2, GMPS | Off-Target | Various | Potential disruption of enzymatic activity |
This table is a summary of findings from comparative proteomic studies.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) with this compound
This protocol provides a general workflow for identifying protein targets of this compound in intact cells.
-
Cell Culture and Treatment: Plate cells (e.g., A431) and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 25 µM) in growth medium for a specified time (e.g., 4 hours) at 37°C and 5% CO2.[9]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cell lysate, add the reporter tag (e.g., an azide-biotin tag) and the click chemistry reaction components (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA). This will attach the reporter tag to the alkyne group of this compound.
-
Protein Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins that have been labeled with this compound.
-
Sample Preparation for Mass Spectrometry: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to this compound.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 95 HPLC 1621002-27-4 [sigmaaldrich.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
PF-06672131 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-06672131. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound, which is typically a white to beige powder, should be stored at room temperature.[1]
Q2: How should I prepare solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL.[1] Warming the solution may be necessary to achieve clear dissolution.[1]
Q3: How stable is this compound in solution?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the photosensitivity of this compound. As a general laboratory practice, it is prudent to protect solutions from direct light, especially during long-term storage, by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound when subjected to freeze-thaw cycles?
A5: Data on the freeze-thaw stability of this compound is not publicly available. If you need to store aliquots of a stock solution at freezing temperatures, it is advisable to perform a freeze-thaw stability study to determine if this affects the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in DMSO. If storing for extended periods, perform a stability assessment of the solution. |
| Improper storage of solid compound. | Ensure the solid this compound is stored at room temperature in a tightly sealed container. | |
| Contamination of stock solution. | Filter-sterilize the DMSO stock solution using a compatible filter (e.g., PTFE). | |
| Precipitate observed in stock solution | The solution has come out of solution upon cooling. | Gently warm the solution to redissolve the precipitate. |
| The concentration is too high for the solvent. | Do not exceed the recommended concentration of 5 mg/mL in DMSO. | |
| The solvent has evaporated, increasing the concentration. | Ensure the storage container is properly sealed. | |
| Difficulty dissolving the compound | Insufficient warming of the solvent. | Gently warm the DMSO while dissolving the this compound powder. |
| The compound has degraded or is impure. | Verify the purity of the compound using an appropriate analytical method such as HPLC. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Notes |
| Solid (Powder) | N/A | N/A | Room Temperature | Keep container tightly sealed. |
| Solution | DMSO | 5 mg/mL | User-determined | Warming may be required for dissolution. Prepare fresh or validate long-term storage stability. |
Table 2: Example Stability Data for this compound in DMSO at -20°C (User-Generated Data)
| Time Point | Purity by HPLC (%) | Appearance | Precipitate |
| Initial | 99.5 | Clear, colorless | None |
| 1 Week | 99.4 | Clear, colorless | None |
| 1 Month | 99.1 | Clear, colorless | None |
| 3 Months | 98.5 | Clear, colorless | None |
| 6 Months | 97.8 | Clear, slightly yellow | Minor |
This table is a template for researchers to record their own stability data.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., DMSO) to a final concentration of 5 mg/mL. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store the aliquots at the desired temperature(s) (e.g., 4°C, -20°C, -80°C).
-
Include a set of aliquots to be stored at room temperature and protected from light as a control.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the purity of the this compound solution using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Visually inspect the solution for any changes in color or the presence of precipitate.
-
-
Data Evaluation:
-
Compare the purity and appearance of the stored samples to the initial (Day 0) sample.
-
A significant decrease in purity or a change in appearance may indicate degradation.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Measuring Kinase Inhibitor Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of kinase inhibitors, using PF-06672131 as a representative example. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to measure?
A1: Target engagement is the direct physical interaction of a drug molecule with its intended biological target, such as a kinase. Measuring target engagement is crucial in drug discovery to confirm that a compound is hitting its intended target within cells, which helps in establishing a clear relationship between the compound's binding and its biological effect. This data is vital for optimizing lead compounds and understanding their mechanism of action.[1]
Q2: What are the primary methods to measure the target engagement of a kinase inhibitor like this compound in cells?
A2: Several robust methods are available to quantify the interaction of a kinase inhibitor with its target inside a cell. The most common and effective techniques include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2][3][4]
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.[5][6]
-
Immunoassays: Competitive immunoassays can be designed to measure the accessibility of an antibody epitope on the target protein, which is blocked by the binding of the inhibitor.[7][8]
-
Kinase Activity Assays: These assays indirectly measure target engagement by quantifying the inhibition of the kinase's enzymatic activity.[9][10][11]
-
Western Blotting for Phospho-proteins: This method assesses the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates to determine the extent of target inhibition.[12][13][14]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q3: I am not observing a thermal shift for my target protein after treating with my inhibitor. What could be the issue?
A3: Several factors can contribute to the lack of a discernible thermal shift. Here are some common causes and troubleshooting steps:
-
Insufficient Compound Concentration or Permeability: The inhibitor may not be reaching a high enough intracellular concentration to saturate the target.
-
Troubleshooting: Increase the compound concentration and/or incubation time. Verify cell permeability using an orthogonal assay.
-
-
Incorrect Temperature Range: The heating temperatures might be too high or too low to detect a shift in the protein's melting curve.
-
Ligand Binding Does Not Sufficiently Stabilize the Protein: Not all inhibitors will induce a significant thermal stabilization upon binding.[17]
-
Troubleshooting: Consider using an alternative target engagement assay, such as NanoBRET™ or a kinase activity assay.
-
-
Issues with Cell Lysis or Protein Extraction: Inconsistent cell lysis can lead to high variability in the amount of soluble protein detected.[15]
-
Troubleshooting: Optimize the lysis buffer and ensure thorough mixing. Compare results with the original Western blot protocol to ensure the lysis buffer is not resolubilizing aggregated proteins.[15]
-
Kinase Activity Assays
Q4: My kinase activity assay results are highly variable. How can I improve the reproducibility?
A4: Variability in kinase assays can stem from multiple sources. Consider the following:
-
Reagent Quality and Concentration: The purity of the kinase, substrate, and ATP can significantly impact the results.[9] Substrate depletion or product inhibition can also occur.[9]
-
Troubleshooting: Use high-purity reagents. Optimize the concentrations of the enzyme and substrate to ensure the reaction remains in the linear range.
-
-
Assay Conditions: pH, temperature, and DMSO concentration can all affect kinase activity.[9]
-
Troubleshooting: Maintain optimal and consistent pH and temperature. Determine the DMSO tolerance of your assay to minimize its effect on kinase activity.[9]
-
-
Compound Interference: The test compound itself might interfere with the assay's detection method (e.g., fluorescence quenching).[9]
-
Troubleshooting: Run control experiments with the compound in the absence of the kinase to check for interference. Consider using an alternative assay format with a different detection method.[9]
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized workflow for performing a CETSA experiment followed by Western blot analysis.
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a protein-stable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[3]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[3]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[3]
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTagg) between the vehicle and inhibitor-treated samples indicates target engagement.[18]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
RIPK1 Kinase Activity Assay (ADP-Glo™) Protocol
This protocol outlines the measurement of RIPK1 kinase activity, which is inhibited by this compound-like compounds.
-
Kinase Reaction: In a 384-well plate, add the RIPK1 enzyme to a buffer containing the substrate (e.g., myelin basic protein) and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP.
-
Measure Luminescence: Incubate the plate and then measure the luminescence signal. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Signaling Pathway of RIPK1 Inhibition
Caption: Inhibition of RIPK1 kinase activity by a small molecule inhibitor.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated when evaluating a kinase inhibitor like this compound against its target, for instance, RIPK1.
Table 1: Target Engagement Measured by CETSA
| Compound | Target | ΔTagg (°C) |
| This compound | RIPK1 | +4.5 |
| Control Cmpd | RIPK1 | +0.2 |
Table 2: Kinase Inhibition Measured by ADP-Glo™ Assay
| Compound | Target | IC50 (nM) |
| This compound | RIPK1 | 15 |
| Staurosporine | RIPK1 | 5 |
Table 3: Cellular Activity Measured by p-RIPK1 Western Blot
| Compound | Target | Cellular IC50 (nM) for p-RIPK1 inhibition |
| This compound | RIPK1 | 50 |
| Control Cmpd | RIPK1 | >10,000 |
References
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β receptor-specific NanoBRET Target Engagement in living cells for high-throughput kinase inhibitor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 13. Phospho-RIPK1 (Ser166) Anticorps (28252-1-AP) | Proteintech [ptglab.com]
- 14. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06672131
Frequently Asked Questions (FAQs)
Q1: Where can I find data on the toxicity of PF-06672131 in animal models?
A: Currently, there is no publicly available information regarding the toxicity of a compound specifically identified as "this compound" in animal models. A comprehensive search of scientific literature and toxicology databases did not yield any results for this particular substance.
Q2: Has this compound undergone preclinical safety and toxicology studies?
A: Information regarding preclinical safety and toxicology studies for a compound with the identifier "this compound" is not available in the public domain. Typically, this type of data is generated during the drug development process and may be proprietary to the developing organization until it is published or submitted to regulatory agencies.
Q3: What are the common animal models used for toxicity studies of similar compounds?
A: While there is no specific information for this compound, toxicity studies for investigational drugs are generally conducted in at least two species, one rodent and one non-rodent, as per regulatory guidelines.[1][2] Common rodent models include mice and rats, while non-rodent models often include dogs (such as Beagle dogs) or non-human primates. The choice of species depends on which animal model's metabolism and physiological response are most similar to humans for the specific class of compound.
Q4: What kind of toxicities are typically evaluated in preclinical animal studies?
A: Preclinical toxicology studies in animals are designed to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for human clinical trials.[2] Key areas of investigation often include:
-
Hepatotoxicity (liver damage)
-
Nephrotoxicity (kidney damage)
-
Cardiotoxicity (heart damage)
-
Neurotoxicity (nervous system damage)
-
Immunotoxicity (immune system damage)
-
Reproductive and developmental toxicity
-
Carcinogenicity (potential to cause cancer)[3]
Troubleshooting Experimental Issues
As no specific toxicity data for this compound is available, this section provides general guidance for researchers encountering unexpected adverse effects in animal models when testing a novel compound.
Issue 1: Unexpected mortality in a dose group.
Possible Causes & Troubleshooting Steps:
-
Dose Calculation Error: Double-check all calculations for dose formulation and administration volume. Ensure correct units were used.
-
Acute Toxicity: The administered dose may have exceeded the maximum tolerated dose (MTD). Consider conducting a dose range-finding study with smaller animal groups to establish the MTD.
-
Vehicle Toxicity: If a vehicle is used to dissolve or suspend the compound, ensure it is non-toxic at the administered volume. A vehicle-only control group is essential to rule out this possibility.[2]
-
Route of Administration: The chosen route (e.g., intravenous, oral) may lead to rapid absorption and acute toxicity. Evaluate if a different route of administration is more appropriate and clinically relevant.
Issue 2: Significant weight loss or reduced food/water intake in treated animals.
Possible Causes & Troubleshooting Steps:
-
Systemic Toxicity: This is a common sign of systemic toxicity. Closely monitor the animals for other clinical signs of distress.[4]
-
Gastrointestinal Effects: The compound may be causing nausea, vomiting (in relevant species), or diarrhea, leading to reduced intake.
-
Palatability (for oral dosing): If the compound is administered in food or water, its taste may be aversive. Consider oral gavage as an alternative to ensure accurate dosing.
Experimental Protocols: General Framework for a Subchronic Toxicity Study
Below is a generalized protocol for a 28-day subchronic oral toxicity study in rats, based on OECD Guideline 407. This is a template and would need to be adapted for a specific test substance.
Table 1: Example Dosing and Group Allocation for a 28-Day Rat Toxicity Study
| Group | Treatment | Dose Level (mg/kg/day) | Number of Animals (Male/Female) |
| 1 | Vehicle Control | 0 | 10 / 10 |
| 2 | Low Dose | X | 10 / 10 |
| 3 | Mid Dose | Y | 10 / 10 |
| 4 | High Dose | Z | 10 / 10 |
| 5 (Optional) | High Dose Recovery | Z | 5 / 5 |
Methodology:
-
Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) are acclimated to the laboratory environment.[4]
-
Dose Preparation: The test substance is prepared fresh daily in a suitable vehicle. Dose concentrations are adjusted based on the most recent body weights.
-
Administration: The compound is administered orally via gavage once daily for 28 consecutive days. The control group receives the vehicle only.[4]
-
Clinical Observations: Animals are observed twice daily for signs of toxicity, morbidity, and mortality.[2] Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from the control and high-dose groups are processed for microscopic examination.[2] If treatment-related changes are observed in the high-dose group, the corresponding tissues from lower dose groups are also examined.[2]
-
Recovery Group: Animals in the recovery group are observed for an additional period (e.g., 14 or 28 days) without treatment to assess the reversibility of any observed toxic effects.[4]
Visualizations
As there is no specific data for this compound, the following diagrams illustrate general workflows and concepts relevant to toxicology research.
Caption: A generalized workflow for conducting a preclinical toxicology study.
Caption: A decision tree for troubleshooting unexpected adverse events in animal studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. Current Understanding of PFAS Toxicology with Animal Models and Corresponding Findings in Epidemiological Surveys - DIOXIN 2021 | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. scispace.com [scispace.com]
Improving the efficacy of PF-06672131 treatment
Disclaimer: While the initial request specified PF-06672131, publicly available scientific literature extensively documents PF-06952229 as a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor 1 (TGF-β-R1), also known as Activin Receptor-Like Kinase 5 (ALK5). This compound is identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Given the context of improving treatment efficacy and the detailed requirements for a technical support center focused on signaling pathways, this guide will focus on PF-06952229.
This resource is intended for researchers, scientists, and drug development professionals utilizing PF-06952229 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06952229?
A1: PF-06952229 is a potent and selective small-molecule inhibitor of TGF-β receptor 1 (TGF-β-R1/ALK5).[2] By binding to the ATP-binding site of the ALK5 kinase domain, it blocks the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins. This inhibition effectively dampens the canonical TGF-β signaling pathway, which is implicated in a variety of cellular processes including cell growth, differentiation, and extracellular matrix production.[2][3][4]
Q2: What are the primary research applications for PF-06952229?
A2: PF-06952229 is primarily used in preclinical research to investigate the role of the TGF-β signaling pathway in various pathological conditions. Key applications include studies on cancer biology, fibrosis, and immune modulation. In oncology research, it is used to study the reversal of epithelial-to-mesenchymal transition (EMT), modulation of the tumor microenvironment, and inhibition of tumor growth.[2]
Q3: In which solvents can PF-06952229 be dissolved for in vitro experiments?
A3: For in vitro experiments, PF-06952229 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration is not toxic to the cells being studied (typically <0.1%).
Q4: What is the recommended concentration range for in vitro cell-based assays?
A4: The optimal concentration of PF-06952229 will vary depending on the cell type and the specific experimental endpoint. However, based on preclinical data, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. The IC50 for TGF-β-R1 is approximately 0.8 nM in biochemical assays.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy in Cell Culture
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| Cell Line Insensitivity | Verify that your cell line expresses TGF-β receptors and is responsive to TGF-β signaling. This can be done by treating with TGF-β ligand and measuring the phosphorylation of SMAD2/3 via Western blot or ELISA. |
| Compound Degradation | Ensure proper storage of PF-06952229 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Presence of Serum in Media | Serum contains various growth factors, including TGF-β, which can interfere with the experiment. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if compatible with your cell line. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Run a vehicle control (media with the same concentration of solvent) to assess for any solvent-induced effects. |
| Off-Target Kinase Inhibition | While PF-06952229 is highly selective for TGF-β-R1, high concentrations may inhibit other kinases.[2] Lower the concentration of the compound to the lowest effective dose determined from your dose-response studies. |
| Cellular Stress Response | Prolonged incubation or high concentrations of any small molecule can induce cellular stress. Optimize the treatment duration and concentration to minimize stress-related artifacts. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of SMAD2 Phosphorylation
Objective: To determine the potency of PF-06952229 in inhibiting TGF-β-induced SMAD2 phosphorylation in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549 lung carcinoma cells) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with low-serum or serum-free medium and incubate for 4-6 hours.
-
Pre-treatment: Treat the cells with varying concentrations of PF-06952229 (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
TGF-β Stimulation: Add recombinant human TGF-β1 (typically 5-10 ng/mL) to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2 (pSMAD2) and total SMAD2.
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and total SMAD2. Normalize the pSMAD2 signal to the total SMAD2 signal. Plot the normalized pSMAD2 levels against the concentration of PF-06952229 to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06952229, a selective TGF-β-R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor (TGF)-β type I receptor kinase (ALK5) inhibitor alleviates profibrotic TGF-β1 responses in fibroblasts derived from Peyronie's plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of PF-06672131 and WM-8014: Targeting Distinct Pathways in Cellular Signaling
In the landscape of targeted therapeutics and chemical biology, small molecule inhibitors serve as powerful tools to dissect and manipulate cellular processes. This guide provides a detailed comparison of two such molecules, PF-06672131 and WM-8014. While both are inhibitors, they target fundamentally different protein families—receptor tyrosine kinases and histone acetyltransferases, respectively—leading to distinct downstream biological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and the signaling pathways they modulate.
Executive Summary
This compound is a selective, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival signaling. As an alkynylated derivative of afatinib, it irreversibly binds to a cysteine residue within the ATP-binding pocket of EGFR, making it a useful probe for activity-based protein profiling.
WM-8014 , in contrast, is a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. These enzymes play a crucial role in epigenetic regulation by acetylating histones, thereby influencing gene expression. WM-8014's inhibition of KAT6A/B leads to cell cycle arrest and induction of cellular senescence.
The following sections will delve into the specific biochemical potencies, cellular effects, and underlying signaling pathways of these two compounds, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and WM-8014, highlighting their distinct target profiles and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | WM-8014 |
| Primary Target(s) | Epidermal Growth Factor Receptor (EGFR) Kinase | Lysine Acetyltransferase KAT6A and KAT6B |
| Mechanism of Inhibition | Covalent, irreversible | Reversible, competitive with Acetyl-CoA |
| IC50 vs. Primary Target(s) | Data not publicly available | KAT6A: 8 nM[1][2] KAT6B: 28 nM[2] |
| Selectivity Profile (IC50) | Selective for EGFR kinase | KAT5: 224 nM[2] KAT7: 342 nM[2] No significant activity against KAT8, KAT2A/B, and KAT3A/B |
Table 2: Cellular Effects
| Parameter | This compound | WM-8014 |
| Cellular Outcome | Inhibition of EGFR-mediated signaling pathways, leading to decreased cell proliferation. | Induction of cell cycle arrest (G1/G0) and cellular senescence. |
| Key Downstream Effects | Reduced phosphorylation of downstream effectors like Akt and ERK. | Upregulation of Cdkn2a (p16INK4A/p19ARF) and downregulation of KAT6A target genes like Cdc6.[3][4] |
| Reported Cellular IC50 | Data not publicly available | Inhibition of cell proliferation (Mouse Embryonic Fibroblasts): 2.4 µM[1] |
Signaling Pathways and Mechanisms of Action
The distinct targets of this compound and WM-8014 mean they perturb different critical signaling cascades within the cell.
This compound and the EGFR Signaling Pathway
This compound targets EGFR, a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation. As a covalent inhibitor, this compound irreversibly blocks the ATP-binding site of EGFR, thus preventing these downstream signaling events.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 3. A KAT6A/B Inhibitor Induces Senescence to Suppress Tumorigenesis | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Pharmacological Inhibition vs. Genetic Knockdown of KAT6A: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of inhibiting the lysine acetyltransferase KAT6A through pharmacological means versus genetic knockdown. This analysis will focus on the potent and selective KAT6A/B inhibitor, CTx-648 (also known as PF-9363), as a proxy for pharmacological intervention, and compare its effects to those observed with KAT6A gene silencing techniques such as shRNA.
Initially, this guide was slated to compare PF-06672131 with KAT6A knockdown. However, preliminary research revealed that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. A direct comparison of an EGFR inhibitor and a KAT6A knockdown is not scientifically meaningful due to their distinct molecular targets and mechanisms of action. Therefore, to provide a more relevant and valuable comparison for researchers in the field of epigenetics and oncology, this guide will focus on a direct inhibitor of KAT6A, CTx-648 (PF-9363).
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown of KAT6A
| Feature | Pharmacological Inhibition (CTx-648 / PF-9363) | Genetic Knockdown (e.g., shRNA) |
| Mechanism | Reversible binding to the active site of KAT6A/B, inhibiting its acetyltransferase activity. | Degradation of KAT6A mRNA, leading to reduced protein expression. |
| Target | Primarily KAT6A and its paralog KAT6B.[1] | Specifically targets KAT6A mRNA. |
| Speed of Onset | Rapid, dependent on drug absorption, distribution, metabolism, and excretion (ADME) properties. | Slower, requires time for mRNA and protein turnover. |
| Reversibility | Reversible upon drug withdrawal. | Can be long-lasting or permanent depending on the method (e.g., stable cell lines). |
| Off-Target Effects | Potential for off-target kinase inhibition, though CTx-648 is reported to be highly selective.[2][3] | Potential for off-target effects due to unintended silencing of other genes. |
| In Vivo Application | Orally bioavailable, allowing for systemic administration in animal models.[4][5] | Requires delivery vehicles (e.g., viral vectors), which can have immunogenicity and delivery challenges. |
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of CTx-648 (PF-9363) and KAT6A genetic knockdown in cancer models.
Table 1: In Vitro Efficacy of CTx-648 (PF-9363) in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| ZR-75-1 | 0.3 | [1][6][7][8] |
| T47D | 0.9 | [1][6][7][8] |
Table 2: Effects of KAT6A Genetic Knockdown on Cancer Cell Phenotypes
| Cancer Type | Cell Line | Effect | Reference |
| Glioblastoma | U87, LN229 | Suppressed cell proliferation, migration, and colony formation. | [9][10] |
| Breast Cancer | SUM-52 | Reduced growth rate and loss of clonogenic capacity. | [11] |
| Ovarian Cancer | SKOV3, A2780 | Significantly impaired proliferative ability and decreased colony formation.[12] Reduced tumor growth and metastasis in vivo.[13] | |
| Colorectal Cancer | N/A | Reduced cell proliferation, invasion, and migration. | [14] |
Experimental Protocols
Pharmacological Inhibition with CTx-648 (PF-9363)
In Vitro Cell Proliferation Assay:
-
Cell Culture: Breast cancer cell lines (e.g., ZR-75-1, T47D) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CTx-648 (PF-9363) or DMSO as a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® or by direct cell counting.
-
Data Analysis: IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., ZR-75-1) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.[2]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. CTx-648 (PF-9363) is administered orally at a specified dose and schedule.[2] The vehicle control group receives the formulation solution without the drug. A common formulation for in vivo studies includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[2]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis, such as Western blotting for H3K23Ac levels.[2]
Genetic Knockdown of KAT6A using shRNA
Lentiviral shRNA Production and Transduction:
-
Plasmid Transfection: Lentiviral vectors encoding shRNAs targeting KAT6A and a non-targeting control shRNA are co-transfected with packaging plasmids into a packaging cell line (e.g., 293FT).[11]
-
Virus Collection: The lentiviral particles are harvested from the cell culture supernatant after 48-72 hours.
-
Transduction: Target cancer cells (e.g., U87, SUM-52) are incubated with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive KAT6A knockdown.[11]
-
Validation: The efficiency of KAT6A knockdown is confirmed by Western blotting or qRT-PCR.[11]
In Vivo Tumorigenesis Studies:
-
Cell Implantation: Cancer cells with stable KAT6A knockdown and control cells are injected into immunocompromised mice (e.g., orthotopic injection into the brain for glioma models or subcutaneous injection for solid tumors).[9][10]
-
Monitoring: Tumor growth is monitored over time. For intracranial models, animal survival is a key endpoint. For subcutaneous models, tumor volume is measured.[10]
-
Histological Analysis: At the end of the study, tumors are harvested and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and other relevant biomarkers.[13]
Visualizing the Mechanisms and Workflows
KAT6A Signaling Pathway
Caption: KAT6A-mediated PI3K/AKT signaling pathway.
Experimental Workflow: Pharmacological Inhibition vs. Genetic Knockdown
Caption: Workflow for comparing pharmacological vs. genetic inhibition.
Discussion and Conclusion
Both pharmacological inhibition with CTx-648 (PF-9363) and genetic knockdown of KAT6A demonstrate significant anti-tumor efficacy in preclinical models of various cancers, including breast cancer, glioma, and ovarian cancer.
Key Similarities:
-
Phenotypic Effects: Both approaches lead to reduced cell proliferation, colony formation, and tumor growth.[2][9][11][15]
-
Molecular Mechanism: Both methods result in the downregulation of KAT6A's enzymatic activity, leading to decreased H3K23 acetylation and subsequent changes in gene expression.[6][9] Specifically, both have been shown to impact pathways related to cell cycle control and oncogenic signaling.[2][3][9] For instance, both pharmacological inhibition and genetic knockdown of KAT6A lead to the downregulation of genes involved in the estrogen receptor signaling pathway in ER+ breast cancer.[1][2]
Key Differences and Experimental Considerations:
-
Specificity: CTx-648 (PF-9363) is a dual inhibitor of KAT6A and its paralog KAT6B.[1] This is an important consideration when interpreting results, as the observed phenotype may be due to the inhibition of both proteins. Genetic knockdown, on the other hand, can be designed to be specific for KAT6A.
-
Therapeutic Relevance: Pharmacological inhibition with an orally bioavailable compound like CTx-648 (PF-9363) has a more direct translational path to the clinic compared to shRNA-based therapeutics.[4][5] In fact, a selective KAT6 inhibitor, PF-07248144, which is related to CTx-648, is currently in Phase 1 clinical trials.[3][16]
-
Experimental Control: Genetic knockdown provides a stable and often more complete reduction of the target protein, which can be advantageous for mechanistic studies. Pharmacological inhibition is dose-dependent and subject to pharmacokinetic and pharmacodynamic variables, which can introduce more complexity in in vivo experiments.
References
- 1. | BioWorld [bioworld.com]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. Abstract 1130: First-in-class KAT6A/KAT6B inhibitor CTx-648 (PF-9363) demonstrates potent anti-tumor activity in ER+ breast cancer with KAT6A dysregulation | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. CSIRO Research Publications Repository [publications.csiro.au]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KAT6A, a novel regulator of β-catenin, promotes tumorigenicity and chemoresistance in ovarian cancer by acetylating COP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [research-repository.griffith.edu.au]
Validating the Specificity of KAT6A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lysine acetyltransferase KAT6A has emerged as a promising therapeutic target in oncology, particularly in estrogen receptor-positive (ER+) breast cancer. Its role in regulating gene expression through histone acetylation is critical for tumor cell proliferation and survival. Consequently, a growing number of small molecule inhibitors targeting KAT6A are in preclinical and clinical development. Validating the specificity of these inhibitors is paramount to ensure on-target efficacy and minimize off-target effects. This guide provides a comparative overview of PF-07248144 and other notable KAT6A inhibitors, supported by experimental data and detailed protocols for specificity validation.
Comparative Analysis of KAT6A Inhibitors
The landscape of KAT6A inhibitors is rapidly evolving. While PF-07248144 is a key clinical candidate, several other compounds show promise with distinct profiles. The following table summarizes the available data on their potency and selectivity.
| Compound | Target(s) | IC50 (KAT6A) | Selectivity Profile | Key Findings |
| PF-07248144 | KAT6A/B | Not explicitly stated in provided abstracts, but potent inhibition is implied. | Selective for KAT6.[1][2] Hematologic toxicity (neutropenia) has been observed, potentially linked to on-target effects or off-target activities.[3] | Demonstrates durable antitumor activity in heavily pretreated ER+/HER2- metastatic breast cancer, both as a monotherapy and in combination with fulvestrant.[2] |
| CTx-648 (PF-9363) | KAT6A/B | 1.6 nM[4] | Highly selective versus other MYST family members (KAT5, KAT7, KAT8).[5] | Shows potent anti-tumor activity in ER+ breast cancer models, including those resistant to endocrine therapy.[6][7] Downregulates genes involved in estrogen signaling and cell cycle pathways.[7][8] |
| MEN2312 | KAT6A/B | Preclinical data shows potent inhibition.[9] | Selective for KAT6A/B.[10] | Blocks estrogen receptor signaling at the transcriptional level, suggesting potential to overcome endocrine therapy resistance.[10] Currently in a Phase I clinical trial for advanced breast cancer.[11] |
| OP-3136 | KAT6A/B | Nanomolar GI50 values in various cancer cell lines (e.g., 4.6 nM in LCLC-97TM1). | Highly selective KAT6 inhibitor.[12] | Demonstrates robust anti-tumor activity in preclinical models of prostate, ovarian, and non-small cell lung cancer, in addition to breast cancer.[12] Shows synergistic effects with endocrine and CDK4/6 inhibitor therapies.[13] |
| HLX97-069/053 | KAT6A/B | Superior enzymatic inhibition compared to PF-07248144.[3] | Enhanced selectivity against KAT5/7/8 compared to PF-07248144.[3][14] | Exhibits more potent cytotoxic effects in ZR-75-1 breast cancer cells and reduced hematologic toxicity in vivo compared to PF-07248144.[3][14] |
Signaling Pathway and Experimental Workflow
To understand the context of KAT6A inhibition and the methods for validating inhibitor specificity, the following diagrams illustrate the KAT6A signaling pathway and a general experimental workflow.
Caption: KAT6A forms a complex that acetylates Histone H3 at lysine 23, leading to gene transcription and tumor growth.
Caption: A workflow for validating the specificity of a KAT6A inhibitor, from in vitro assays to in vivo models.
Caption: A logical diagram showing the key parameters for comparing different KAT6A inhibitors.
Experimental Protocols for Specificity Validation
Detailed and robust experimental protocols are essential for accurately determining the specificity of a KAT6A inhibitor. Below are representative methodologies for key assays.
KAT6A Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of KAT6A in a controlled, in vitro setting.
Objective: To determine the IC50 value of an inhibitor against purified KAT6A.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 substrate
-
[3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Test inhibitor (e.g., PF-07248144) and DMSO (vehicle control)
-
Scintillation fluid and microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a microplate, add the KAT6A enzyme, histone H3 substrate, and the test inhibitor dilutions or DMSO vehicle.
-
Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).
-
Transfer the reaction mixture to a filter plate that captures the radiolabeled acetylated histone H3.
-
Wash the filter plate to remove unincorporated [3H]-Acetyl-CoA.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[15][16]
Objective: To confirm that the inhibitor binds to and stabilizes KAT6A in intact cells.
Materials:
-
Cancer cell line expressing endogenous KAT6A (e.g., ZR-75-1 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KAT6A antibody and appropriate secondary antibody
Procedure:
-
Culture the selected cell line to approximately 80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with DMSO as a vehicle control. Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-KAT6A antibody.
-
Quantify the band intensities at each temperature for the inhibitor-treated and control samples.
-
Plot the percentage of soluble KAT6A against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
By employing these and other orthogonal assays, researchers can build a comprehensive specificity profile for novel KAT6A inhibitors, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. CSIRO Research Publications Repository [publications.csiro.au]
- 7. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. stemline.com [stemline.com]
- 10. stemline.com [stemline.com]
- 11. UCSD Breast Cancer Trial → First-in-Human Study of MEN2312 in Adults With Advanced Breast Cancer [clinicaltrials.ucsd.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. OP-3136 enhances endocrine and CDK4/6 inhibitor therapy in breast cancer | BioWorld [bioworld.com]
- 14. henlius.com [henlius.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of p300/CBP Histone Acetyltransferase Inhibitors
A Comparative Guide for Researchers
In the intricate world of epigenetic drug discovery, the selective targeting of specific histone acetyltransferases (HATs) is paramount for achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of potent and selective inhibitors of the closely related histone acetyltransferases, p300 and CREB-binding protein (CBP). Due to the lack of publicly available information for a compound designated "PF-06672131," this guide will utilize the well-characterized and highly selective p300/CBP inhibitor, A-485, as a representative example to illustrate the principles and data crucial for evaluating inhibitor selectivity.
Understanding the Target: p300/CBP
The paralogous proteins p300 and CBP are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their histone acetyltransferase activity is crucial for modulating chromatin structure and gene expression. Given their high degree of structural homology, developing inhibitors that are selective for p300/CBP over other HAT families is a significant focus in the development of novel therapeutics for cancer and other diseases.
Comparative Inhibitory Activity of A-485
A-485 is a potent, cell-permeable inhibitor that is competitive with acetyl-CoA and demonstrates high selectivity for the catalytic HAT domains of p300 and CBP. The following table summarizes the inhibitory activity of A-485 against its primary targets and a panel of other histone acetyltransferases, underscoring its selectivity profile.
| Histone Acetyltransferase | IC50 (nM) | Fold Selectivity vs. p300 |
| p300 | 9.8 | - |
| CBP | 2.6 | ~3.8x more potent |
| PCAF | >10,000 | >1020 |
| GCN5L2 | >10,000 | >1020 |
| HAT1 | >10,000 | >1020 |
| MYST3 | >10,000 | >1020 |
| MYST4 | >10,000 | >1020 |
| TIP60 | >10,000 | >1020 |
Data compiled from publicly available studies.[1]
The data clearly indicates that A-485 is a highly selective inhibitor of the p300/CBP family, with no significant activity observed against members of the GNAT (PCAF, GCN5L2, HAT1) and MYST (MYST3, MYST4, TIP60) families of histone acetyltransferases at concentrations up to 10 µM.[1]
Experimental Protocols for Assessing HAT Inhibitor Selectivity
The determination of inhibitor selectivity is a critical step in the characterization of any new chemical probe. A common and robust method for this is the in vitro histone acetyltransferase activity assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a widely used method for quantifying the activity of histone acetyltransferases and assessing the potency of their inhibitors.
Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the HAT enzyme. The detection system utilizes a europium-labeled anti-acetyl lysine antibody and an APC-labeled streptavidin. When the histone peptide is acetylated, the binding of the antibody and streptavidin brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is proportional to the level of histone acetylation.
Experimental Workflow:
Caption: Workflow for determining HAT inhibitor selectivity using a TR-FRET assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Serially dilute the test inhibitor (e.g., A-485) to various concentrations.
-
Prepare a mixture of the histone acetyltransferase enzyme and the biotinylated histone peptide substrate in the reaction buffer.
-
Prepare a solution of Acetyl-CoA in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the enzyme/substrate mixture.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the reaction by adding the Acetyl-CoA solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium-labeled anti-acetyl lysine antibody and APC-labeled streptavidin in a detection buffer.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the FRET signal.
-
-
Data Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Compare the IC50 values across the panel of histone acetyltransferases to determine the selectivity profile.
-
Signaling Pathway Context
Inhibitors of p300/CBP can have profound effects on cellular signaling pathways that are dependent on protein acetylation. One of the key downstream effects of p300/CBP inhibition is the reduction of histone acetylation at specific lysine residues, such as H3K27, which is a hallmark of active enhancers and promoters.
Caption: Simplified signaling pathway showing the impact of p300/CBP inhibition.
This guide highlights the importance of rigorous selectivity profiling for the development of targeted HAT inhibitors. The use of well-characterized compounds like A-485 provides a valuable benchmark for researchers in the field, enabling a deeper understanding of the biological consequences of selectively inhibiting p300/CBP activity. As the landscape of epigenetic drug discovery continues to evolve, such comparative data and detailed experimental methodologies will be indispensable for the advancement of novel and effective therapeutics.
References
Unveiling the Target Landscape of PF-06672131: A Comparative Guide to its Experimental Reproducibility and Specificity
For researchers, scientists, and drug development professionals engaged in kinase inhibitor studies, this guide provides a comprehensive comparison of the experimental results of PF-06672131, a selective epidermal growth factor receptor (EGFR) kinase inhibitor. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism, this document aims to facilitate the objective assessment of this compound's performance against alternative probes and its parent compound, afatinib.
This compound has emerged as a valuable chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to map the target engagement and off-target effects of covalent inhibitors. As an alkynylated derivative of the approved drug afatinib, this compound is designed to covalently bind to cysteine residues in the ATP-binding pocket of EGFR and other kinases, enabling their identification and quantification in complex biological systems. This guide synthesizes available data to provide a clear picture of its binding profile and the methodologies used to obtain these results.
Comparative Analysis of Target Engagement
The performance of this compound as a chemical probe is best understood in comparison to other molecules designed for similar purposes. Here, we present a comparative analysis of this compound (also referred to as PF131 in some studies) and a structurally related probe, PF-6422899 (PF899), as well as their parent drug, afatinib.
A recent study utilized a refined site-specific ABPP method called PhosID-ABPP to compare the binding profiles of this compound and PF-6422899 in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.[1][2][3][4][5] The results highlight distinct differences in their on- and off-target activities.
| Target Protein | This compound (PF131) Labeling Efficiency | PF-6422899 (PF899) Labeling Efficiency | Notes |
| EGFR | Comparable to PF899 | Comparable to PF131 | Both probes effectively label their primary target. |
| ERBB2 | Lower than PF899 | Higher than PF131 | PF899 shows a higher labeling efficiency for this member of the ErbB family. |
| ADP/ATP translocase proteins | Effective labeling at 1 nM | Not specified as a primary off-target | PF131 demonstrates significant engagement with these mitochondrial proteins, which was shown to partially block ATP transport.[1][2][3] |
| CTSC, DUS2, GMPS | Not specified as primary off-targets | Specific binding to catalytic cysteines | PF899 is more likely to disrupt the enzymatic activity of these proteins.[1] |
Key Observation: While both probes effectively target EGFR, this compound exhibits a broader off-target reactivity profile compared to PF-6422899.[1][2][3][4] The dimethylaminomethyl (DMAM) group present in this compound is thought to increase its stability in cancer cells, potentially leading to this wider range of protein interactions.
Experimental Protocols
The reproducibility of experimental results is critically dependent on the detailed methodology employed. The following section outlines the key experimental protocol, PhosID-ABPP, used to generate the comparative data for this compound.
PhosID-ABPP (Phosphonate Handle-based Identification for Activity-Based Protein Profiling)
This method enables the precise identification of the binding sites of activity-based probes on a proteome-wide scale.
1. Cell Culture and Probe Treatment:
-
A431 cells are cultured in appropriate growth medium.
-
Cells are treated with a 1:1 mixture of this compound and PF-6422899 at various concentrations for 4 hours.[3]
2. Cell Lysis and Protein Digestion:
-
Cells are lysed, and the proteome is extracted.
-
Proteins are digested into peptides using trypsin.
3. Click Chemistry:
-
The alkyne handle of the probes covalently bound to cysteine residues is "clicked" to a phosphonate-containing azide tag.
4. Enrichment of Probe-labeled Peptides:
-
The phosphonate tag allows for the selective enrichment of probe-modified peptides using Immobilized Metal Affinity Chromatography (IMAC).
5. Mass Spectrometry Analysis:
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-bound peptides and the exact cysteine binding sites.
-
Data is processed using software such as MaxQuant for peptide identification and quantification.[6]
6. Data Analysis:
-
The intensities of the probe-labeled peptides are quantified to compare the binding efficiency of the different probes at various concentrations.
-
Statistical analysis is performed to identify significant differences in probe binding.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological context and experimental logic, the following diagrams are provided.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
A Comparative Guide to PF-06672131 and Other Covalent EGFR Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the precise interrogation of target engagement and selectivity is paramount. This guide provides a comparative analysis of PF-06672131, a research-grade covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with other relevant EGFR inhibitors. The focus is on its application as a chemical probe in activity-based protein profiling (ABPP), a powerful technique for studying enzyme function and inhibitor interactions directly in complex biological systems.
Introduction to this compound
This compound is a selective, irreversible inhibitor of EGFR kinase. It is an alkynylated derivative of afatinib, designed as a small molecule probe for proteomic analysis to identify on-target and off-target binding substrates. The presence of an alkyne group allows for "click chemistry" conjugation to reporter tags (e.g., biotin or fluorophores) for subsequent enrichment and identification by mass spectrometry. This makes this compound a valuable tool for activity-based protein profiling (ABPP) studies aimed at understanding the cellular interactions of covalent EGFR inhibitors.
Comparison of Covalent EGFR Inhibitors
While this compound is a tool for research, it is structurally related to therapeutic EGFR inhibitors. The following table compares the biochemical properties of this compound with its parent compound, afatinib, the advanced clinical candidate osimertinib, and another research probe, PF-6422899.
| Feature | This compound | Afatinib | Osimertinib | PF-6422899 |
| Primary Use | Research Probe (ABPP) | Therapeutic (NSCLC) | Therapeutic (NSCLC) | Research Probe (ABPP) |
| Mechanism of Action | Irreversible covalent inhibitor of EGFR kinase | Irreversible ErbB family blocker (EGFR, HER2, ErbB4)[1] | Irreversible inhibitor of mutant EGFR (including T790M)[2] | Irreversible covalent inhibitor of EGFR kinase |
| Key Structural Feature | Alkyne group for click chemistry | Acrylamide warhead | Acrylamide warhead | Alkyne group for click chemistry |
| Covalent Binding Site | Cysteine in ATP-binding pocket | Cysteine 797 of EGFR | Cysteine 797 of EGFR | Cysteine in ATP-binding pocket |
| Reported Selectivity | Selective for EGFR, but with a broader off-target profile compared to PF-6422899 | Potent against EGFR, HER2, and ErbB4[1] | Highly selective for mutant EGFR over wild-type[2] | Higher labeling efficiency for ERBB2 receptor compared to this compound |
Off-Target Profile Comparison: this compound vs. PF-6422899
A key aspect of drug development and probe validation is understanding off-target interactions. A comparative, dose-dependent, dual-probe ABPP study provided insights into the differing off-target profiles of this compound and PF-6422899.
| Protein/Protein Family | This compound (PF131) | PF-6422899 (PF899) | Significance |
| EGFR | Comparable labeling efficiency | Comparable labeling efficiency | Both probes effectively target EGFR. |
| ERBB2 (HER2) | Lower labeling efficiency | Higher labeling efficiency | PF-6422899 shows greater engagement with the ERBB2 receptor. |
| ADP/ATP Translocase | Effectively labeled at 1 nM | Less effective labeling | This compound shows high-affinity off-target binding that may affect ATP transport. |
| Overall Off-Target Profile | Broader off-target reactivity | More constrained off-target profile | This compound interacts with a wider range of proteins, which can be useful for broader profiling but indicates lower selectivity. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy to study the functional state of enzymes in their native environment. Covalent probes like this compound are used to tag active enzymes, allowing for their identification and quantification.
Competitive ABPP for Target Occupancy and Selectivity Profiling
This protocol outlines a general workflow for a competitive ABPP experiment to assess the target engagement and selectivity of a test inhibitor using an alkyne-containing probe like this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) to approximately 80-90% confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
2. Probe Labeling:
-
Following inhibitor treatment, add the alkyne-containing ABPP probe (e.g., this compound) to the cell culture medium at a fixed concentration (e.g., 1 µM).
-
Incubate for a defined duration (e.g., 4 hours) to allow the probe to covalently label its targets.
3. Cell Lysis and Proteome Extraction:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
4. Click Chemistry Reaction:
-
To the proteome, add the click chemistry reaction cocktail. This typically includes:
-
A reporter tag with an azide group (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization).
-
A copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.
-
-
Incubate the reaction to conjugate the reporter tag to the alkyne-probe-labeled proteins.
5. Protein Enrichment (for Mass Spectrometry):
-
If a biotin-azide tag was used, incubate the reaction mixture with streptavidin-coated beads to enrich for the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Desalt the peptides using a C18 StageTip.
7. LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of probe-labeled peptides in the inhibitor-treated samples compared to the vehicle control indicates the degree of target engagement by the inhibitor.
Visualizations
Caption: Mechanism of irreversible EGFR inhibition by a covalent inhibitor.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
Benchmarking PF-06672131: A Comparative Guide to Standard-of-Care EGFR Inhibitors
Disclaimer: As of November 2025, there is no publicly available preclinical or clinical data for the selective EGFR kinase inhibitor PF-06672131. This guide provides a framework for benchmarking a novel EGFR inhibitor, using this compound as a placeholder, against current standard-of-care therapies for cancers driven by Epidermal Growth Factor Receptor (EGFR) mutations. The experimental data for standard-of-care therapies is based on published literature, and the methodologies presented are established protocols for evaluating EGFR inhibitors.
Introduction
This compound is identified as a selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. It is believed to function by forming a covalent bond with cysteine residues within the ATP-binding pocket of the EGFR kinase, thereby irreversibly inhibiting its activity. Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a key driver in several malignancies, including Non-Small Cell Lung Cancer (NSCLC), colorectal cancer, and head and neck cancers.[1][2][3][4] This guide outlines the current therapeutic landscape for these cancers and provides a roadmap for the preclinical and clinical evaluation of a new therapeutic candidate like this compound.
Standard-of-Care Therapies for EGFR-Driven Cancers
The treatment of EGFR-driven cancers is highly dependent on the tumor type and the specific EGFR mutation present. The following tables summarize the standard-of-care therapies for the most common EGFR-implicated cancers.
Non-Small Cell Lung Cancer (NSCLC)
EGFR mutations are present in approximately 15-20% of NSCLC adenocarcinomas.[5] The standard of care has evolved from chemotherapy to targeted EGFR tyrosine kinase inhibitors (TKIs).
Table 1: Standard-of-Care for EGFR-Mutant NSCLC
| Treatment Line | Therapy | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| First-Line | Osimertinib | Advanced/Metastatic NSCLC with EGFR exon 19 deletions or L858R mutations | 18.9 months | 38.6 months[6] |
| Osimertinib + Platinum-Pemetrexed Chemotherapy | Locally Advanced or Metastatic NSCLC with EGFR L858R or exon 19 deletion | 25.5 months | Not Reached (at time of analysis)[7][8] | |
| Second-Line (Post-Osimertinib) | Platinum-based doublet chemotherapy | Patients with acquired resistance to osimertinib | 4.3 - 4.8 months[9] | ~17.4 months[9] |
| Sacituzumab tirumotecan | Patients with acquired resistance to EGFR TKIs | 8.3 months[9] | Not Reached (at time of analysis)[9] |
Colorectal Cancer
In metastatic colorectal cancer (mCRC), anti-EGFR therapies are effective in patients with RAS wild-type tumors.
Table 2: Standard-of-Care for RAS Wild-Type mCRC
| Treatment Line | Therapy | Patient Population | Efficacy |
| First-Line / Subsequent Lines | Cetuximab or Panitumumab (in combination with chemotherapy) | RAS wild-type mCRC | Improves response rates and survival in left-sided tumors.[10] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
EGFR is overexpressed in up to 90% of HNSCC cases.[11]
Table 3: Standard-of-Care for HNSCC
| Setting | Therapy | Patient Population | Efficacy |
| Locally Advanced | Cetuximab + Radiotherapy | Patients unsuitable for cisplatin | Improved locoregional control and overall survival compared to radiotherapy alone.[12] |
| Recurrent/Metastatic | Cetuximab + Platinum-based chemotherapy | First-line treatment | Improves overall survival.[13] |
Experimental Protocols for Benchmarking
A comprehensive evaluation of a novel EGFR inhibitor like this compound would involve a series of in vitro, cell-based, and in vivo experiments to compare its potency, selectivity, and efficacy against established therapies.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on purified EGFR kinase and to assess its selectivity against other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) are used.
-
Compound Dilution: A serial dilution of the test compound (and standard-of-care inhibitors) is prepared.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a kinase assay buffer.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent assay format like ADP-Glo™.[14] The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Cell-Based Assays
Objective: To evaluate the effect of the inhibitor on EGFR signaling and cell viability in cancer cell lines.
1. Cellular Phosphorylation Assay:
- Cell Lines: Use human cancer cell lines with known EGFR mutations (e.g., HCC827, PC9 for NSCLC) or EGFR overexpression (e.g., A431).[1]
- Treatment: Cells are treated with varying concentrations of the test compound and standard inhibitors.
- Analysis: The phosphorylation status of EGFR and downstream signaling proteins (e.g., ERK, AKT) is assessed by Western blotting or ELISA.[15]
2. Cell Viability/Proliferation Assay (e.g., MTT Assay):
- Cell Seeding: Cancer cell lines are seeded in 96-well plates.[16]
- Treatment: Cells are incubated with a range of inhibitor concentrations for 48-72 hours.[16]
- Measurement: Cell viability is determined by adding a reagent like MTT, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine the IC₅₀ for cell growth inhibition.[16]
In Vivo Efficacy Studies
Objective: To assess the anti-tumor activity of the inhibitor in a living organism.
Methodology (Patient-Derived Xenograft - PDX Models):
-
Model Establishment: Tumor fragments from human patients are implanted into immunodeficient mice.[17]
-
Treatment: Once tumors are established, mice are randomized to receive the test compound, a standard-of-care inhibitor, or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., target engagement, downstream pathway inhibition).[18][19]
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Framework for Comparative Efficacy
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Impact of Anti-EGFR Therapies on HER2-Positive Metastatic Colorectal Cancer: A Systematic Literature Review and Meta-Analysis of Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Popular Egfr Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-small-cell lung cancer: how to manage EGFR-mutated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. jwatch.org [jwatch.org]
- 8. aacr.org [aacr.org]
- 9. Sacituzumab Tirumotecan Improves Survival in EGFR-Mutated NSCLC After Tyrosine Kinase Inhibitor Failure - The ASCO Post [ascopost.com]
- 10. Frontiers | Current concepts of anti-EGFR targeting in metastatic colorectal cancer [frontiersin.org]
- 11. EGFR in head and neck squamous cell carcinoma: exploring possibilities of novel drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Head and neck cancer: the role of anti-EGFR agents in the era of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com.cn [promega.com.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
No Publicly Available Data on PF-06672131's Effect on Cancer Cell Line Panels
Comprehensive searches for the compound PF-06672131 have yielded no publicly available experimental data regarding its effects on different cancer cell line panels. At present, there are no published studies, clinical trial results, or other scientific communications that detail its efficacy, mechanism of action, or impact on signaling pathways in cancerous cells.
Information on related topics such as the use of cancer cell lines in preclinical studies, various signaling pathways in cancer, and clinical trials for other Pfizer compounds were found, but none specifically address this compound.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or visualizations for this compound at this time. Researchers, scientists, and drug development professionals are advised to monitor scientific literature and clinical trial databases for any future disclosures of information regarding this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for PF-06672131
Disclaimer: No specific Safety Data Sheet (SDS) for PF-06672131 was publicly available at the time of this writing. The following guidance is based on the known chemical properties and hazard classifications of this compound as a selective EGFR kinase inhibitor and should be supplemented by a thorough risk assessment by qualified personnel in your facility. Always adhere to your institution's and local regulations for hazardous waste disposal.
This compound is a selective epidermal growth factor receptor (EGFR) kinase inhibitor. It is classified as a combustible solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Hazard Identification and Data Presentation
The known hazard classifications for this compound are summarized in the table below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a certified fume hood or in a way that may generate dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.[2]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of its hazards (e.g., "Toxic," "Irritant").
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear the appropriate PPE as described above.
-
For small powder spills, carefully cover the spill with an absorbent material to avoid generating dust. Gently sweep the material into a designated hazardous waste container.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
This compound waste should be disposed of through your institution's hazardous waste management program.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
The primary method of disposal for this type of compound is typically high-temperature incineration by a licensed hazardous waste disposal facility.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates a general workflow for the handling and disposal of a laboratory chemical like this compound.
Caption: General workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling PF-06672131
Essential Safety and Handling Guide for PF-06672131
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This document provides guidance based on industry best practices for handling potent, novel pharmaceutical compounds where comprehensive toxicological data is not yet established. It is imperative to treat this compound as a potent compound with unknown specific hazards.
This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. All procedures should be performed in a designated and controlled laboratory environment.
Precautionary Approach to Handling
Given the lack of specific data, this compound should be handled with the utmost care. Potent pharmaceutical compounds, particularly in early development, can present significant health risks with minimal exposure.[1][2] Therefore, a comprehensive safety program is essential, incorporating engineering controls, administrative procedures, and personal protective equipment to minimize any potential exposure.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical secondary measure to engineering controls.[3] The level of PPE required will depend on the specific laboratory operation being performed. Always consult your institution's safety guidelines and the information in the table below.[4][5][6]
| Laboratory Operation | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Safety glasses with side shields- Standard laboratory coat- Disposable nitrile gloves |
| Moderate-Risk Activities (e.g., weighing of solids, solution preparation in a fume hood) | - Chemical splash goggles- Disposable lab coat with knit cuffs- Double-gloving with nitrile gloves- Arm sleeves |
| High-Risk Activities (e.g., handling of powders outside of a containment system, potential for aerosol generation) | - Chemical splash goggles and a face shield- Disposable, fluid-resistant, and tear-resistant coveralls- Double-gloving with nitrile gloves- Shoe covers- Respiratory protection (e.g., N95 respirator or a Powered Air-Purifying Respirator - PAPR), based on a risk assessment |
| Spill Cleanup | - Chemical splash goggles and a face shield- Impervious, disposable coveralls- Heavy-duty nitrile or rubber gloves over inner nitrile gloves- Shoe covers or rubber boots- Appropriate respiratory protection (PAPR recommended) |
Note: Always inspect gloves for tears or pinholes before and during use. Change gloves immediately if contaminated.[7]
Operational Plan: Step-by-Step Guidance
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) before opening the secondary container.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
Inspect the primary container for any breaches. If the container is compromised, treat it as a spill and follow the spill cleanup procedure.
-
All handling of solid this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.[2]
-
Wear appropriate PPE for moderate-risk activities, including double gloves.[4]
-
Use dedicated spatulas and weighing vessels. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Ensure all containers are securely sealed and clearly labeled.
-
Always work within a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid skin and eye contact.[7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[9][10]
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[10]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Empty containers that held this compound must be managed as hazardous waste.[11]
-
If regulations permit, triple-rinsing the container with a suitable solvent can decontaminate it. The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9][12]
Emergency Procedures: Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or a spill pillow to prevent dust from becoming airborne. Do not sweep dry powder.
-
For liquid spills: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and spilled substance using spark-proof tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent or detergent solution.
-
Wipe the area dry with disposable cloths.
-
Place all cleaning materials into the hazardous waste container.
-
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through the proper channels.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety office.
Visual Guides
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making flowchart for selecting appropriate PPE.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. escopharma.com [escopharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. sc.edu [sc.edu]
- 7. flottec.mx [flottec.mx]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
